1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXCJOAEITJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407196 | |
| Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851472-82-7 | |
| Record name | 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Nitrophenylpiperazine Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Nitrophenylpiperazine Derivatives
Abstract: The nitrophenylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities across a wide array of biological targets.[1][2][3] The incorporation of a nitrophenyl moiety significantly modulates the electronic and steric properties of the piperazine ring, leading to a diverse and potent spectrum of biological activities. This guide provides a comprehensive technical overview of nitrophenylpiperazine derivatives, synthesizing data on their neuroreceptor modulation, enzyme inhibition, and antimicrobial effects. We delve into the nuanced structure-activity relationships (SAR) that govern their target selectivity and potency. Furthermore, this document outlines detailed, field-proven experimental protocols for their synthesis and biological evaluation, offering researchers and drug development professionals a self-validating framework for advancing the therapeutic potential of this important chemical class.
The piperazine heterocycle, a six-membered ring with two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[2] This scaffold allows its nitrogen atoms to serve as versatile synthetic handles, enabling systematic functionalization to fine-tune physicochemical properties like solubility, lipophilicity, and pKa.[1] These modifications are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and achieving high-affinity interactions with biological targets.[1][4]
The addition of a nitrophenyl group introduces a strong electron-withdrawing feature, which can profoundly influence the basicity of the distal nitrogen atom of the piperazine ring and participate in key binding interactions such as hydrogen bonding and π-π stacking. This electronic modulation is fundamental to the diverse pharmacological activities observed in this class of compounds.
Core Synthesis Strategies
The synthesis of nitrophenylpiperazine derivatives is well-established, typically involving nucleophilic substitution reactions. A common and efficient pathway involves the N-arylation of a piperazine or a protected piperazine derivative with an activated nitro-substituted aryl halide, such as 4-fluoronitrobenzene or p-chloronitrobenzene.[5] Subsequent modifications can be made to the second nitrogen of the piperazine ring to build a library of diverse derivatives.
A representative synthetic workflow is illustrated below. The choice of base (e.g., Cs₂CO₃) and solvent (e.g., DMF) is critical for achieving high yields by promoting the nucleophilic attack of the piperazine nitrogen on the electron-deficient aryl halide.
Caption: Generalized synthetic workflow for nitrophenylpiperazine derivatives.
Multifaceted Biological Activities and Mechanisms of Action
Nitrophenylpiperazine derivatives exhibit a remarkable range of biological activities, primarily centered on neuroreceptor modulation and enzyme inhibition.
Neuroreceptor Modulation
The arylpiperazine motif is a classic pharmacophore for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[6] Derivatives of nitrophenylpiperazine have shown significant affinity for both dopaminergic and serotonergic receptor systems.[7][8]
The dopamine D2-like receptors (D2, D3, D4) are implicated in numerous CNS disorders, including psychosis and Parkinson's disease.[9][10] 4-Phenylpiperazine derivatives are a key class of ligands that demonstrate selectivity for the D3 receptor subtype over the highly homologous D2 subtype.[10] This selectivity is therapeutically significant, as D3 receptor blockade is being investigated for treating levodopa-induced dyskinesia in Parkinson's disease without impacting the antiparkinsonian efficacy of L-dopa.[9] The ability of some N-phenylpiperazine compounds to bind selectively to the D3 receptor is attributed to a "bitopic" binding mode, where the piperazine moiety occupies the primary orthosteric binding site, while a side chain interacts with a unique secondary binding site on the D3 receptor.[9]
Caption: Simplified pathway for inhibitory D2/D3 receptor signaling.
Table 1: Dopamine Receptor Binding Affinities of Representative Phenylpiperazine Analogs
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) | Reference |
|---|---|---|---|---|
| Compound 6a¹ | Human D3 | ~1.0 (Calculated) | ~500-fold | [9] |
| Compound 6a¹ | Human D2 | ~500 (Calculated) | ~500-fold | [9] |
| Aripiprazole | D2 | 0.34 | ~2.4 | [11][12] |
| Aripiprazole | D3 | 0.8 | ~2.4 | [11][12] |
¹ 3-thiophenephenyl fluoride substituted N-phenylpiperazine analog
Serotonin (5-HT) receptors are critical targets for treating depression, anxiety, and psychosis.[11][13] Arylpiperazine derivatives are well-known modulators of various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A.[6][14] For instance, 1-(2-methoxyphenyl)piperazine derivatives have been developed as potent 5-HT1A antagonists.[14] Structure-affinity relationship studies have shown that modifying the substituent on the distal piperazine nitrogen can dramatically alter both affinity and selectivity against other receptors, such as α1-adrenergic receptors.[14] The goal of such studies is often to achieve a specific polypharmacological profile, such as combined SERT (serotonin transporter) inhibition and 5-HT1A modulation for rapid-acting antidepressants.[11]
Table 2: Serotonin Receptor Binding Affinities of Representative Phenylpiperazine Analogs
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Notes | Reference |
|---|---|---|---|---|
| NAN-190 (1a)² | 5-HT1A | 0.6 | Also binds α1-adrenergic sites (Ki = 0.8 nM) | [14] |
| Compound 2j³ | 5-HT1A | 0.4 | 160-fold selectivity over α1-adrenergic sites | [14] |
| Vortioxetine | 5-HT1A | 15 | Antidepressant with multi-modal action | [8] |
| Buspirone | 5-HT1A | 10.2 | Anxiolytic, partial agonist | [8] |
² 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine ³ 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine
Enzyme Inhibition
Beyond neuroreceptors, nitrophenylpiperazine derivatives have been identified as potent inhibitors of specific enzymes.
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[5][15] Its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[5] Recently, novel series of 4-nitrophenylpiperazine derivatives have been designed and synthesized as tyrosinase inhibitors.[5][15][16] Molecular docking and kinetic studies have provided insight into their mechanism of action, revealing that these compounds can fit within the enzyme's active site and exhibit modes of inhibition such as mixed inhibition.[5][15]
Table 3: Tyrosinase Inhibitory Activity of Nitrophenylpiperazine Derivatives
| Compound | R Group Substitution | % Inhibition (at 100 µM) | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 ± 0.68 | [5] |
| 4l | Indole | - | 72.55 | [5][15] |
| 9r⁴ | Phenylamino quinazolinone | - | 17.02 ± 1.66 | [16] |
| Kojic Acid (Control) | - | - | 27.56 ± 1.27 | [16] |
⁴ A phenylamino quinazolinone derivative incorporating the nitrophenylpiperazine scaffold
Antimicrobial and Antifungal Activity
With rising antimicrobial resistance, there is a constant need for new therapeutic agents.[17][18] Compounds incorporating a piperazine ring have shown promise against various pathogens.[18][19] Several studies have evaluated 1-(4-nitrophenyl)piperazine derivatives for their activity against bacterial and fungal strains. The results indicate moderate but notable effects against specific pathogens, such as Mycobacterium kansasii and Fusarium avenaceum.[17][18] These studies suggest that the nitrophenylpiperazine core can serve as a valuable starting point for developing more potent antimicrobial agents.
Table 4: Antimicrobial/Antifungal Activity of Nitrophenylpiperazine Derivatives
| Compound | Target Organism | Activity (MIC, µM) | Reference |
|---|---|---|---|
| Compound 1¹ | M. kansasii | 15.4 | [17] |
| Compound 2² | M. kansasii | 15.0 | [17] |
| Compound 2² | M. marinum | 15.0 | [17] |
| Compound 3³ | F. avenaceum | 14.2 | [17] |
¹ 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride ² 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride ³ 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride
Structure-Activity Relationships (SAR)
The biological activity of nitrophenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. Synthesizing the available data allows for the deduction of key SAR trends.
-
Neuroreceptor Affinity: For 5-HT1A receptor antagonists, replacing a terminal phthalimide group with bulky alkyl amides (e.g., adamantanecarboxamide) significantly improves both affinity and selectivity over α1-adrenergic receptors.[14] This highlights the importance of the N'-substituent in probing specific sub-pockets of the receptor binding site.
-
Tyrosinase Inhibition: The introduction of heterocyclic moieties like indole or pyridine at the N-1 position of the piperazine ring can significantly enhance tyrosinase inhibitory potency compared to simple phenyl or substituted phenyl rings.[5] This suggests that hydrogen bonding and specific aromatic interactions with residues in the enzyme's active site are crucial for activity.
-
Antimycobacterial Activity: For activity against M. kansasii, higher lipophilicity and the presence of electron-donating properties on the benzoyl moiety attached to the piperazine side-chain positively influence inhibitory activity.[18]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Available Technologies - NCI [techtransfer.cancer.gov]
- 11. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS 851472-82-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 851472-82-7, identified as 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine. While direct experimental data on this specific molecule is sparse in publicly accessible literature, this document serves as a valuable resource by synthesizing information from structurally related compounds and its constituent chemical moieties. By examining the well-documented chemistry and biological significance of the 1-[bis(4-fluorophenyl)methyl]piperazine core and the 4-nitrophenylpiperazine fragment, we can infer a logical profile for the title compound. This guide will delve into its chemical structure, propose a viable synthetic pathway, discuss its potential as a strategic intermediate in medicinal chemistry, and provide essential safety and handling information. This analysis is intended to empower researchers to recognize the potential utility of this compound in the design and synthesis of novel therapeutic agents.
Introduction and Chemical Identity
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound characterized by a central piperazine ring. One nitrogen atom of the piperazine is substituted with a bis(4-fluorophenyl)methyl group, a moiety prevalent in a variety of biologically active molecules. The other nitrogen is functionalized with a 4-nitrophenyl group, which can serve as a versatile chemical handle for further synthetic transformations.
While this compound is commercially available from several suppliers, there is a notable absence of dedicated studies on its biological activity or specific applications in the peer-reviewed scientific literature. However, its structural components are well-characterized. The 1-[bis(4-fluorophenyl)methyl]piperazine core is a key intermediate in the synthesis of drugs like flunarizine, a calcium channel blocker used for migraines.[1][2] Derivatives of this core have also been investigated for antimicrobial and anticancer properties.[1][3] The 1-(4-nitrophenyl)piperazine scaffold is a recognized building block in the development of therapeutics for neurological disorders, including antidepressants and anxiolytics.[4]
Therefore, CAS 851472-82-7 is best understood as a chemical intermediate with significant potential for the synthesis of more complex molecules with diverse pharmacological profiles. The presence of the nitro group, in particular, suggests its utility as a precursor to the corresponding aniline derivative, opening avenues for further derivatization.
Chemical Structure and Physicochemical Properties
The structure of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine combines the lipophilic, sterically demanding bis(4-fluorophenyl)methyl group with the electron-withdrawing 4-nitrophenyl moiety, mediated by the flexible piperazine linker.
Molecular Structure:
Caption: Chemical structure of CAS 851472-82-7.
Physicochemical Data Summary
| Property | Value | Source/Comment |
| CAS Number | 851472-82-7 | - |
| Molecular Formula | C₂₃H₂₁F₂N₃O₂ | Calculated |
| Molecular Weight | 409.43 g/mol | Calculated |
| Appearance | Likely a solid | Based on related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structural motifs |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Proposed Synthetic Pathway
A logical and efficient synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be envisioned through a nucleophilic substitution reaction. This approach leverages commercially available starting materials and follows well-established chemical transformations.
Overall Reaction:
The most direct route involves the N-arylation of 1-[bis(4-fluorophenyl)methyl]piperazine with an activated nitro-substituted benzene ring, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.
Caption: Proposed synthesis of CAS 851472-82-7.
Detailed Experimental Protocol (Exemplary)
-
Rationale: This protocol is based on standard conditions for nucleophilic aromatic substitution (SₙAr) reactions involving piperazines and activated aryl halides. The choice of a polar aprotic solvent like DMSO or DMF facilitates the reaction, and a non-nucleophilic base is required to act as a proton scavenger.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-[bis(4-fluorophenyl)methyl]piperazine (1.0 eq.).
-
Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Solvent: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the stirring mixture. The fluoro-substituent is generally more reactive in SₙAr reactions than the chloro-substituent.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Separate the organic layer, and wash it sequentially with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to yield the pure 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
Potential Applications in Drug Discovery and Medicinal Chemistry
The true value of CAS 851472-82-7 for a drug development professional lies in its potential as a versatile synthetic intermediate. Its structure suggests several logical pathways for the creation of new chemical entities.
Caption: Relationship between structure and potential utility.
a) Precursor for Anilino-Derivatives:
The most apparent synthetic utility of the 4-nitrophenyl group is its reduction to the corresponding 4-aminophenyl (anilino) moiety. This transformation is typically achieved with high efficiency using standard reducing agents such as:
-
Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst.
-
Chemical Reduction: Tin(II) chloride (SnCl₂) in an acidic medium, or iron powder in acetic acid.
The resulting primary amine is a key nucleophile that opens up a vast chemical space for further derivatization, including:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones.
This positions CAS 851472-82-7 as a strategic precursor for building libraries of compounds for high-throughput screening, where the bis(4-fluorophenyl)methylpiperazine core acts as a scaffold to orient the newly introduced functionalities.
b) Leveraging the Core's Pharmacological Profile:
The 1-[bis(4-fluorophenyl)methyl]piperazine scaffold is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its presence in CNS-active drugs and compounds with antiproliferative effects suggests that new derivatives synthesized from CAS 851472-82-7 could be rationally designed and screened for these activities. For instance, by appending moieties known to interact with specific receptors or enzymes to the anilino group, researchers could explore new structure-activity relationships (SAR).
Safety and Handling
While no specific safety data exists for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, a conservative approach based on the known hazards of its core structure, 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9), is warranted.
GHS Hazard Classification for 1-[bis(4-fluorophenyl)methyl]piperazine: [5]
| Hazard Statement | Classification |
| H301 | Toxic if swallowed (Acute toxicity, oral, Category 3) |
| H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) |
| H319 | Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A) |
| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]
-
First Aid:
-
Ingestion: If swallowed, seek immediate medical attention.
-
Skin Contact: Wash affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Conclusion
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS 851472-82-7) is a chemical compound with a clear and logical potential role as a synthetic intermediate in the field of medicinal chemistry. While it remains uncharacterized in terms of its own biological activity, its structure is a composite of two well-known pharmacologically relevant scaffolds. The bis(4-fluorophenyl)methylpiperazine core provides a proven foundation for CNS and anticancer activity, while the 4-nitrophenyl group serves as a versatile precursor for a wide array of subsequent chemical modifications. This guide provides a foundational understanding of its structure, a plausible and detailed synthetic route, and a strategic vision for its application in drug discovery programs. For researchers and drug development professionals, CAS 851472-82-7 represents not an end-point, but a well-positioned starting point for the exploration of new chemical space and the generation of novel, potentially therapeutic molecules.
References
-
Naveen, S., et al. (2012). 1-[bis(4-fluorophenyl)methyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2679. Available at: [Link]
-
PubChem. (n.d.). 1-(Bis(4-fluorophenyl)methyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
-
Bouling Chemical Co., Limited. (n.d.). 1-Bis(4-Fluorophenyl)Methyl Piperazine. Retrieved from [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Available at: [Link]
-
Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. Available at: [Link]
-
Sriram, D., et al. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5034-5038. Available at: [Link]
-
Chanda, S., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(10), 1834-1853. Available at: [Link]
-
Wardell, J. L., et al. (2014). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 10), 999-1004. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChEMBL. (n.d.). Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do.... European Bioinformatics Institute. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 1-[Bis(4-fluorophenyl)methyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(Bis(4-fluorophenyl)methyl)piperazine | C17H18F2N2 | CID 152932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bis(4-Fluorophenyl)Methyl Piperazine: Properties, Applications, Safety | Reliable Supplier & Manufacturer in China [chemheterocycles.com]
Technical Guide: Solubility and Stability of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
This guide serves as a technical reference for the physicochemical characterization, solubility profiling, and stability management of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine .
Executive Summary
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (C₂₃H₂₁F₂N₃O₂) is a highly lipophilic piperazine derivative. Structurally, it combines the pharmacophore of calcium channel blockers (specifically the bis(4-fluorophenyl)methyl moiety found in Flunarizine) with a p-nitrophenyl head group.
This compound typically serves as a critical intermediate in the synthesis of complex antifungal agents (azole hybrids) or as a reference standard for impurity profiling in the manufacturing of diphenylmethyl-piperazine drugs. Its handling requires specific protocols due to its poor aqueous solubility and sensitivity to acidic hydrolysis.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
| Molecular Formula | C₂₃H₂₁F₂N₃O₂ |
| Molecular Weight | 409.44 g/mol |
| CAS Number | Not widely listed; refer to specific vendor catalogs (e.g., Calpaclab) |
| Physical State | Pale yellow to yellow crystalline solid |
| pKa (Calculated) | ~7.5 (Piperazine N1); N4 is non-basic due to p-nitro conjugation |
| LogP (Predicted) | 4.8 – 5.2 (High Lipophilicity) |
Structural Architecture
The molecule consists of two distinct domains governing its behavior:
-
Lipophilic Tail: The bis(4-fluorophenyl)methyl group drives high logP and poor water solubility. It is acid-labile.
-
Chromophoric Head: The 4-nitrophenyl group provides UV absorbance (yellow color) and is susceptible to photoreduction.
Solubility Profile
Solvent Compatibility Matrix
Due to its high lipophilicity, the compound exhibits Class II (BCS) characteristics: low solubility in aqueous media but high permeability.
| Solvent | Solubility Rating | Conc. Range (mg/mL) | Application Note |
| Water (pH 7) | Insoluble | < 0.001 | Not suitable for stock solutions. |
| DMSO | High | 20 – 50 | Preferred for biological assays (stock). |
| DMF | High | > 50 | Suitable for synthetic reactions.[1] |
| Dichloromethane | Very High | > 100 | Excellent for extraction/purification. |
| Ethanol | Moderate | 5 – 10 | Requires warming; potential precipitation on cooling. |
| 0.1N HCl | Low/Moderate | 1 – 5 | Soluble as a salt (protonation of N1), but risks hydrolysis. |
Protocol: Thermodynamic Solubility Determination
Objective: To determine the saturation solubility in a specific buffer system.
-
Preparation: Weigh 5 mg of the compound into a 2 mL HPLC vial.
-
Addition: Add 1 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon due to drug adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or 380 nm for the nitro group).
Critical Insight: Do not use sonication to force dissolution for thermodynamic data; sonication creates supersaturated solutions that will precipitate over time, yielding false high values.
Stability & Degradation Pathways
Solid State Stability
-
Shelf Life: >2 years at -20°C.
-
Storage: Protect from light. The nitro group makes the solid susceptible to photo-degradation (browning) upon extended exposure to UV/VIS light. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent oxidative discoloration.
Solution Stability & Degradation
The compound is generally stable in organic solvents (DMSO, DCM) for 24 hours at room temperature. However, specific stress conditions trigger degradation.
Pathway A: Acidic Hydrolysis (The "Benzhydryl Cleavage")
In strong acidic conditions (pH < 2) or elevated temperatures, the bond between the benzhydryl carbon and the piperazine nitrogen is labile.
-
Mechanism: Protonation of N1 facilitates the leaving of the piperazine group, generating a stabilized benzhydryl carbocation.
-
Risk: High in acidic mobile phases (e.g., 0.1% TFA) if left for extended periods.
Pathway B: Nitro Reduction
In the presence of reducing agents (e.g., DTT, mercaptoethanol) or anaerobic biological systems, the nitro group can reduce to an aniline or hydroxylamine.
Visualization of Degradation Logic
Caption: Primary degradation pathways: Acid-catalyzed C-N cleavage (Red) and Nitro-group reduction (Green).
Synthesis Context & Impurity Profiling
For researchers encountering this compound as an impurity, it typically arises during the synthesis of Flunarizine-type drugs if 1-(4-nitrophenyl)piperazine is present as a contaminant in the piperazine starting material, or during the synthesis of azole antifungals.
Synthesis Workflow
The synthesis generally follows a nucleophilic substitution pathway.[1]
Caption: Standard synthetic route via N-alkylation of the nitrophenyl piperazine.
Handling and Safety
-
Toxicity: Piperazine derivatives with nitro groups should be treated as potential mutagens until proven otherwise. The p-nitrophenyl moiety is structurally related to known toxic anilines.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Disposal: Incineration as hazardous organic waste containing nitrogen.
References
-
PubChem. 1-[Bis(4-fluorophenyl)methyl]piperazine (Flunarizine Intermediate).[2] National Library of Medicine. Available at: [Link]
-
Calpaclab. 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine Product Specifications. Available at: [Link]
-
Core.ac.uk. Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine intermediates.[3] (Contextual reference for nitrophenyl piperazine chemistry). Available at: [Link]
Sources
Technical Monograph: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
This technical guide provides an in-depth analysis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS: 851472-82-7), a specialized chemical intermediate and probe compound within the diphenylmethylpiperazine class.[1]
Advanced Intermediate for Diphenylmethylpiperazine Calcium Channel Blockers[1]
Executive Summary
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a functionalized piperazine derivative characterized by a lipophilic 4,4'-difluorobenzhydryl moiety and an electron-deficient 4-nitrophenyl group.[1] It serves as a critical late-stage intermediate in the synthesis of T-type and L-type Calcium Channel Blockers (CCBs) related to Flunarizine and Lomerizine .[1]
The compound represents a strategic "pivot point" in medicinal chemistry: the nitro group acts as a masked aniline, allowing researchers to reduce and subsequently diversify the molecule into various amides or ureas to optimize pharmacokinetic profiles (solubility, blood-brain barrier penetration).[1]
| Property | Data |
| CAS Number | 851472-82-7 |
| Molecular Formula | C₂₃H₂₁F₂N₃O₂ |
| Molecular Weight | 409.44 g/mol |
| IUPAC Name | 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
| Core Scaffold | Diphenylmethylpiperazine |
| Primary Application | Synthesis of Ca²⁺ Channel Blockers (Migraine/Vertigo) |
Chemical Identity & Physicochemical Properties
The molecule combines a highly lipophilic "tail" (the fluorinated benzhydryl group) with a polar, electron-withdrawing "head" (the nitrophenyl group).[1] This duality makes it an excellent candidate for studying Structure-Activity Relationships (SAR) regarding membrane permeability and receptor binding.[1]
Structural Analysis[1][4]
-
Lipophilic Domain (Pharmacophore A): The bis(4-fluorophenyl)methyl group is essential for hydrophobic interaction with the voltage-gated calcium channel's binding pocket.[1] The fluorine atoms at the para positions increase metabolic stability against oxidative dealkylation compared to non-fluorinated analogs (e.g., Cinnarizine).[1]
-
Linker: The piperazine ring provides a rigid spacer that maintains the correct distance (approx. 5–7 Å) between the hydrophobic anchor and the polar head group.[1]
-
Electronic Probe (Pharmacophore B): The 4-nitrophenyl group serves as a strong electron-withdrawing moiety, reducing the basicity of the N4 nitrogen (pKa modulation) and acting as a precursor for amino-functionalization.[1]
Calculated Properties
| Property | Value | Significance |
| LogP (Predicted) | ~4.7 | High lipophilicity; suggests high CNS penetration but poor aqueous solubility.[1] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Favorable for Blood-Brain Barrier (BBB) permeation (Ideal < 90 Ų).[1] |
| H-Bond Acceptors | 5 | Interaction points for receptor binding (nitro oxygens, fluorines).[1] |
| H-Bond Donors | 0 | No labile protons; chemically stable under neutral conditions.[1] |
Synthetic Pathways & Protocols
The synthesis of this compound follows a convergent strategy, coupling the pre-formed benzhydryl piperazine with an activated nitrobenzene.[1]
Reaction Logic: Nucleophilic Aromatic Substitution (SₙAr)
The most robust route involves the reaction of 1-[bis(4-fluorophenyl)methyl]piperazine (Nucleophile) with 1-fluoro-4-nitrobenzene (Electrophile).[1] The nitro group activates the benzene ring, making the fluorine a facile leaving group.[1][2]
Step-by-Step Protocol
-
Reagents:
-
Conditions: 80–100°C for 4–6 hours under N₂ atmosphere.
Experimental Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 1-[bis(4-fluorophenyl)methyl]piperazine in 20 mL of anhydrous DMF.
-
Activation: Add 20 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to ensure suspension homogeneity.
-
Addition: Add 11 mmol of 1-fluoro-4-nitrobenzene dropwise.
-
Reflux: Heat the mixture to 90°C. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting amine spot (polar) should disappear, replaced by a less polar yellow spot (product).[1]
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF to yield the target compound (Yield >85%).
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (SnAr).
Pharmacology & Mechanism of Action
While the nitro-compound itself is often a probe, its structural class (Diphenylmethylpiperazines) functions as Voltage-Gated Calcium Channel (VGCC) Blockers .[1]
Mechanism: Frequency-Dependent Blockade
Derivatives of this scaffold (like Flunarizine) are non-selective calcium entry blockers with histamine H1-blocking activity.[1]
-
Target: L-type (Caᵥ1.2) and T-type (Caᵥ3.x) calcium channels in smooth muscle and neuronal cells.[1]
-
Binding Mode: The lipophilic benzhydryl group anchors the molecule into the cell membrane lipid bilayer, allowing the piperazine head group to interact with the channel pore in its open or inactivated state.[1]
-
Effect: Inhibits the influx of extracellular Ca²⁺, preventing vasoconstriction (anti-migraine effect) and protecting neurons from excitotoxicity (neuroprotection).[1]
Structure-Activity Relationship (SAR)
The 4-nitrophenyl substituent in this specific molecule provides unique electronic properties:
-
Electron Withdrawal: The nitro group pulls electron density from the piperazine nitrogen.[1] This lowers the pKa, potentially reducing the protonation state at physiological pH compared to alkyl-substituted analogs.[1]
-
Membrane Partitioning: The nitro group is relatively polar but non-ionizable, altering the solvation shell and affecting how the drug partitions into the lipid bilayer.[1]
Visualization: Signaling Pathway
Figure 2: Mechanism of Action for diphenylmethylpiperazine calcium channel blockers.[1]
Applications in Drug Development
This compound is rarely the final drug; it is a versatile building block .[1]
-
Precursor for Anilines: The primary use is the reduction of the nitro group (using Fe/HCl or H₂/Pd-C) to generate the corresponding aniline [1].[1]
-
Library Generation: The resulting aniline can be reacted with acid chlorides, isocyanates, or sulfonyl chlorides to generate a library of potential CCBs with varying polarity and metabolic stability.[1]
-
Metabolic Probe: The nitro group is susceptible to nitro-reduction by liver enzymes.[1] Studying the stability of this compound helps predict the metabolic fate of related drugs containing reducible nitrogen species.[1]
References
-
Ossila. (n.d.).[1] 1-Bis(4-fluorophenyl)methyl piperazine - Product Information. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 1-Bis(4-fluorophenyl)methyl piperazine - CAS 27469-60-9.[1][3][4][5] Retrieved from [1][4]
-
PubChem. (2025).[1][2] 4-Nitrophenyl 4-(bis(4-fluorophenyl)methyl)piperazine-1-carboxylate (Related Analog). National Library of Medicine.[1] Retrieved from [1]
-
Matrix Scientific. (n.d.).[1][6] 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine - CAS 851472-82-7.[1][3][6][7][8] Retrieved from [1][6]
-
TCI Chemicals. (n.d.).[1] 1-[Bis(4-fluorophenyl)methyl]piperazine - Product B2764.[1][5] Retrieved from [1]
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. 1-双(4-氟苯基)甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 | TCI AMERICA [tcichemicals.com]
- 6. 851472-82-7 Cas No. | 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | Matrix Scientific [matrixscientific.com]
- 7. canbipharm.com [canbipharm.com]
- 8. 2abiotech.net [2abiotech.net]
Technical Guide: Safety and Handling of CAS 851472-82-7
Compound Identity: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine Application Domain: Targeted Protein Degradation (PROTAC®) & Medicinal Chemistry[1][2]
Executive Summary
This technical guide provides a comprehensive safety and handling framework for CAS 851472-82-7 , a specialized chemical intermediate widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1][2] Structurally, the compound features a bis(4-fluorophenyl)methyl moiety—analogous to calcium channel blockers like Flunarizine—linked to a 4-nitrophenyl piperazine core.[1][2]
In drug discovery, this compound serves as a critical "building block."[1][2][3] The nitro group acts as a masked functional handle; upon reduction to an amine, it provides a specific attachment point for linkers, enabling the conjugation of E3 ubiquitin ligase ligands (e.g., Cereblon or VHL binders).[1][2] Due to its bioactive scaffold and nitro-aromatic nature, rigorous safety protocols regarding sensitization and toxicity are required.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
| CAS Number | 851472-82-7 |
| Molecular Formula | C₂₃H₂₁F₂N₃O₂ |
| Molecular Weight | 409.43 g/mol |
| Appearance | Solid powder (typically off-white to pale yellow) |
| Solubility | Insoluble: WaterSoluble: DMSO (>10 mg/mL), DMF, Dichloromethane (DCM), Chloroform |
| LogP (Predicted) | ~4.5 (Lipophilic) |
| Storage Condition | Dry, Dark, Room Temperature (15–25°C) or 4°C for long-term |
Hazard Identification & Risk Assessment
Core Directive: Treat CAS 851472-82-7 as a Potent Bioactive Intermediate . While specific toxicological data for this exact CAS is limited, its structural components (piperazines and nitro-aromatics) dictate the safety profile.[1][2]
GHS Classification (Inferred from Structural Analogs)
-
Acute Toxicity (Oral): Category 3/4 (Harmful or Toxic if swallowed).[2]
-
Skin/Eye Irritation: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[2]
-
Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[1][2]
-
Target Organ Toxicity (STOT-SE): Category 3 (May cause respiratory irritation).[1][2]
Key Risk Factors[1][2]
-
Bioactivity: The benzhydryl piperazine scaffold is pharmacologically active (calcium channel modulation).[2] Unintentional exposure may cause systemic effects (drowsiness, hypotension).[1][2]
-
Sensitization: Repeated inhalation of dust may trigger asthma-like symptoms or contact dermatitis.[1][2]
-
Nitro-Aromatic Risks: Nitro compounds can be reduced metabolically to reactive amines, posing potential genotoxic risks.[1][2]
Strategic Handling & Solubilization Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .[1][2]
-
Dust Control: Use an anti-static gun if the powder is static-prone to prevent dispersal.[1][2]
Personal Protective Equipment (PPE)[2]
-
Respiratory: N95 mask (minimum) for solid handling; P100 respirator if handling large quantities outside a hood.[2]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).[2]
-
Ocular: Chemical safety goggles.
Solubilization Workflow (DMSO Stock Preparation)
Researchers often encounter precipitation issues due to the compound's lipophilicity.[2] Follow this protocol for a stable stock solution:
-
Weighing: Weigh the required mass into a glass vial (avoid plastic if using DCM).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–20 mM .
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.
-
Aliquot: Dispense into single-use aliquots to avoid freeze-thaw cycles. Store at -20°C.
Operational Workflow Diagram
The following diagram outlines the safe handling logic, ensuring containment from storage to reaction.
Figure 1: Safe handling lifecycle for CAS 851472-82-7, emphasizing containment at the weighing stage.
Application Logic: PROTAC Synthesis
CAS 851472-82-7 is typically used as a Ligand Precursor .[1][2] The nitro group is chemically inert during initial coupling steps but is "activated" via reduction to an amine to allow linker attachment.[1][2]
Synthesis Pathway[1][2][5]
-
Step A (Current State): The nitro group protects the aromatic ring.[2]
-
Step B (Reduction): Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts the Nitro (-NO₂) to Aniline (-NH₂).[1][2]
-
Step C (Conjugation): The new Aniline reacts with a Linker-E3 Ligase construct (e.g., via amide bond formation) to create the final PROTAC.[2]
Figure 2: Synthetic utility of CAS 851472-82-7 in generating Targeted Protein Degraders.
Emergency Response & Waste Management
Spill Cleanup
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.[2]
-
Decontamination: Wipe the surface with 10% bleach solution followed by ethanol.[1][2]
-
Disposal: Place all waste in a sealed bag labeled "Hazardous Solid Waste - Toxic."
First Aid[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect sensitization).[1][2]
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[1][2] Do not use solvent (ethanol) as it may enhance transdermal absorption.[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152932, 1-(Bis(4-fluorophenyl)methyl)piperazine. Retrieved from [Link][2]
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1][2] Cell Chemical Biology. Retrieved from [Link][2]
Sources
Methodological & Application
Application Notes and Protocols: Leveraging 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine for PROTAC Development in Oncology
Introduction: The PROTAC Revolution and the Quest for Novel Scaffolds
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that rely on occupying a protein's active site, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] This "event-driven" pharmacology allows for catalytic degradation, enabling potent and sustained downstream effects even at low concentrations.[2][3]
A typical PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
The modular nature of PROTACs offers immense scope for drug design.[7] However, the discovery of novel, effective, and drug-like scaffolds for both POI and E3 ligase ligands remains a key challenge. This guide explores the potential of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine as a foundational scaffold for the development of novel PROTACs, with a particular focus on oncology applications.
Rationale for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine in PROTAC Design
The choice of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine as a starting point for PROTAC development is underpinned by several key considerations:
-
Proven Bioactivity: The core structure, specifically the 1-[bis(4-fluorophenyl)methyl]piperazine moiety, is present in compounds with demonstrated anticancer properties. Derivatives have shown significant growth inhibition in various cancer cell lines, including leukemia, colon, CNS, melanoma, renal, and breast cancer.[8] This suggests that this scaffold may effectively target a protein or pathway crucial for the survival of these cancer cells.
-
Structural Features for Ligand Development: The bis(4-fluorophenyl)methyl group provides a three-dimensional structure that can be optimized for high-affinity binding to a POI. The piperazine ring offers a versatile hub for chemical modification.
-
Synthetic Tractability: The piperazine and phenyl rings present multiple sites for functionalization, allowing for the strategic attachment of a linker without compromising the core binding interactions with a potential POI.
Hypothetical Application: A PROTAC Targeting a Key Oncogenic Protein
Based on the reported anticancer activity of related compounds, we propose the development of a PROTAC targeting a hypothetical oncogenic protein, "Onco-X," which is overexpressed in a panel of cancer cell lines. The 1-[bis(4-fluorophenyl)methyl]piperazine moiety will serve as the warhead for Onco-X. The 4-nitrophenyl group will be chemically modified to incorporate a linker and an E3 ligase ligand.
PROTAC Design and Synthesis Workflow
The development of our hypothetical PROTAC, "PROTAC-X," will follow a structured workflow, as illustrated below.
Figure 1. A comprehensive workflow for the design, synthesis, and evaluation of PROTAC-X, starting from the selected chemical scaffold.
Detailed Protocols
Part 1: Synthesis of PROTAC-X
The synthesis of PROTAC-X will be a multi-step process involving the modification of the starting material to introduce a linker, followed by coupling with an E3 ligase ligand. For this hypothetical protocol, we will utilize a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for its efficiency and mild reaction conditions.[1][9][10]
Step 1.1: Synthesis of the Linker-Ready Warhead
-
Reduction of the Nitro Group: The nitro group on 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. This provides a reactive handle for linker attachment.
-
Amide Coupling with an Alkyne-Linker: The resulting aniline is reacted with an alkyne-containing carboxylic acid (e.g., pent-4-ynoic acid) in the presence of a coupling agent such as HATU to form a stable amide bond. This yields the alkyne-functionalized warhead.
Step 1.2: Preparation of the Azide-Functionalized E3 Ligase Ligand
-
A known Cereblon (CRBN) ligand, such as a thalidomide derivative, is functionalized with a short polyethylene glycol (PEG) linker terminating in an azide group. This can be achieved through standard alkylation or amide coupling reactions.
Step 1.3: 'Click' Chemistry Assembly of PROTAC-X
-
The alkyne-functionalized warhead and the azide-functionalized CRBN ligand are dissolved in a suitable solvent system (e.g., t-BuOH/H₂O).
-
A copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is added to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by LC-MS.
-
The final PROTAC-X is purified by reverse-phase HPLC.
Part 2: In Vitro and Cellular Characterization of PROTAC-X
Protocol 2.1: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a powerful technique to quantify the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as to assess the stability of the ternary complex.[5][11][12][13]
-
Immobilization: Recombinant Onco-X protein is immobilized on a sensor chip.
-
Binary Binding: A series of concentrations of PROTAC-X are flowed over the Onco-X-coated surface to determine the binding affinity (KD) of the warhead. Similarly, the affinity of PROTAC-X for the CRBN E3 ligase can be determined by immobilizing CRBN.
-
Ternary Complex Formation: To assess ternary complex formation, a constant concentration of CRBN is mixed with varying concentrations of PROTAC-X, and this mixture is flowed over the Onco-X-coated surface. An increase in the binding response compared to PROTAC-X alone indicates the formation of the Onco-X:PROTAC-X:CRBN ternary complex.
| Interaction | Analyte | Ligand (Immobilized) | Expected Outcome |
| Binary Binding 1 | PROTAC-X | Onco-X | Determination of KD1 |
| Binary Binding 2 | PROTAC-X | CRBN | Determination of KD2 |
| Ternary Complex | PROTAC-X + CRBN | Onco-X | Enhanced binding signal, allowing calculation of cooperativity |
Protocol 2.2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay provides a quantitative measure of ternary complex formation within a physiological context.[14][15][16][17]
-
Cell Line Engineering: A suitable cancer cell line is engineered to express Onco-X fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
Assay Setup: Cells are plated in a 96-well plate and treated with a range of concentrations of PROTAC-X.
-
Detection: A HaloTag® ligand labeled with a fluorescent acceptor is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. An increase in the BRET signal indicates the proximity of Onco-X and CRBN, confirming ternary complex formation.
Protocol 2.3: Western Blotting for Onco-X Degradation
Western blotting is a standard technique to visualize and quantify the degradation of the target protein.[18][19][20]
-
Cell Treatment: Cancer cells are treated with increasing concentrations of PROTAC-X for a defined period (e.g., 24 hours).
-
Cell Lysis: Cells are lysed to extract total protein.[19]
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for Onco-X, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. A decrease in the band intensity for Onco-X relative to the loading control indicates protein degradation.
Figure 2. Step-by-step workflow for assessing target protein degradation via Western blotting.
Protocol 2.4: Cell Viability Assay
Cell viability assays, such as MTT or CellTiter-Glo®, are used to determine the cytotoxic effects of PROTAC-X on cancer cells.[2][21][22][23]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of PROTAC-X for 72 hours.
-
Reagent Addition:
-
Data Analysis: The signal is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated.
Conclusion and Future Directions
The scaffold of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine presents a promising starting point for the development of novel PROTACs for oncology. Its inherent anticancer activity suggests that it can be elaborated into a potent warhead for a relevant oncogenic protein. The synthetic tractability of the molecule allows for the straightforward incorporation of linkers and E3 ligase ligands, enabling the generation of a library of PROTAC candidates for optimization.
The protocols outlined in this guide provide a comprehensive framework for the synthesis and characterization of such PROTACs, from initial binding studies to the assessment of cellular activity. Successful execution of these experiments will not only validate the utility of this novel scaffold but also contribute to the expanding arsenal of targeted protein degradation therapeutics.
References
-
Chandra, J. et al. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry, 14(19), 6621-6627. [Link]
-
Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]
-
Li, Y. et al. (2023). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. [Link]
-
Malko, D. et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4993. [Link]
-
Zhang, T. et al. (2023). The Peptide PROTAC Modality: A New Strategy for Drug Discovery. Molecules, 28(13), 5183. [Link]
-
Li, D. et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5, 12-25. [Link]
-
De Rosa, E. et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1143-1152. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
Roy, M. J. et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. [Link]
-
National Center for Biotechnology Information. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Click chemistry in the development of PROTACs. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]
-
Springer. (2025). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Protocols. [Link]
-
National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks. [Link]
-
Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. [Link]
-
ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]
-
MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Organics. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO). ResearchGate. [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]
-
ACS Publications. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Medicinal Chemistry Letters. [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]
-
Profacgen. (n.d.). Ternary complex formation. Profacgen. [Link]
Sources
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Piperazine Derivatives in Biological Samples
Introduction
The piperazine ring is a fundamental structural motif in a wide array of pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[1] Given their prevalence, the accurate and precise quantification of piperazine derivatives in biological matrices like plasma, serum, and urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies throughout the drug development pipeline.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its exceptional sensitivity, selectivity, and wide dynamic range, allowing for the reliable determination of analytes in complex biological environments.[2][3]
This application note provides a comprehensive, step-by-step protocol for the development and validation of a robust LC-MS/MS method for the quantification of a representative piperazine derivative, "Analyte X," in human plasma. The principles and methodologies described herein are broadly applicable and can be adapted for various other piperazine analogues.
Scientific Principles and Methodological Rationale
The core of this method relies on the synergistic power of liquid chromatography for physical separation and tandem mass spectrometry for highly specific detection.
-
Chromatographic Separation: The use of a reversed-phase C18 column allows for the separation of the moderately polar piperazine derivatives from endogenous plasma components based on their hydrophobicity. A gradient elution with an organic modifier (acetonitrile or methanol) and an aqueous mobile phase containing a small amount of acid (formic acid) ensures sharp peak shapes and efficient separation. The acidic mobile phase also promotes the protonation of the basic piperazine nitrogen atoms, which is crucial for efficient electrospray ionization.
-
Mass Spectrometric Detection: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In the ion source, the analyte is ionized, typically forming a protonated molecule [M+H]⁺. This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and interferences from the biological matrix.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., a deuterated analog of the analyte) is paramount for achieving high accuracy and precision.[1] The SIL internal standard co-elutes with the analyte and experiences similar effects from sample preparation variability, matrix effects, and instrument fluctuations, thereby providing reliable normalization of the analyte signal.[1]
Experimental Workflow
The overall analytical process can be visualized as a sequential workflow, from sample receipt to final data analysis.
Caption: High-level workflow for the LC-MS/MS analysis of piperazine derivatives.
Materials and Reagents
| Item | Supplier & Grade | Rationale for Selection |
| Analytes and Internal Standard | ||
| Analyte X | Reference Standard | High purity is essential for accurate calibration. |
| Analyte X-d4 (Internal Standard) | Commercially available or custom synthesis | Deuterated standard ensures similar chromatographic and ionization behavior to the analyte.[1][4] |
| Solvents and Reagents | ||
| Acetonitrile (ACN) | LC-MS Grade | Excellent solvent for reversed-phase chromatography and protein precipitation. |
| Methanol (MeOH) | LC-MS Grade | Alternative organic modifier for chromatography. |
| Water | LC-MS Grade or equivalent (e.g., Milli-Q) | Essential for mobile phase preparation. |
| Formic Acid (FA) | LC-MS Grade | Mobile phase additive to improve peak shape and ionization efficiency. |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Common solvent for liquid-liquid extraction of basic compounds.[5] |
| Biological Matrix | ||
| Human Plasma (with K2EDTA) | Sourced from an accredited biobank | Representative matrix for method development and validation. |
| Consumables | ||
| LC Column (e.g., C18, 2.1 x 50 mm, 1.8 µm) | Reputable manufacturer | Provides efficient separation of piperazine derivatives.[6] |
| Autosampler Vials and Caps | To hold samples for injection. | |
| Microcentrifuge Tubes | For sample preparation steps. |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Analyte X and Analyte X-d4 into separate volumetric flasks. Dissolve in methanol to the final volume. These solutions should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Analyte X primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Analyte X-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration that yields a robust signal in the mass spectrometer.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a robust and cost-effective technique for cleaning up biological samples and concentrating the analyte of interest.[7][8]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, QC, or unknown sample).
-
Spiking with IS: Add 25 µL of the IS working solution (100 ng/mL) to each tube, except for the blank matrix samples.
-
Alkalinization: Add 25 µL of 0.1 M sodium hydroxide to each tube to ensure the piperazine derivative is in its neutral, more organic-soluble form. Vortex briefly.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 v/v Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step liquid-liquid extraction protocol.
Protocol 3: LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for the specific analyte and instrument.
LC Parameters:
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity and peak shape. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | Ensures elution of the analyte and cleaning of the column. |
MS/MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Piperazine derivatives readily form positive ions. |
| MRM Transitions | Analyte X: m/z Precursor → m/z ProductAnalyte X-d4: m/z Precursor → m/z Product | Specific to the analyte and internal standard, determined by infusion and optimization. |
| Source Temperature | 500°C | Optimized for desolvation. |
| IonSpray Voltage | 5500 V | Optimized for efficient ionization. |
| Collision Energy (CE) | Analyte-specific | Optimized for maximum product ion intensity. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[9] Validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[10][11]
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank plasma lots.
-
Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using at least six non-zero standards. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Acceptance criteria are typically ±15% (±20% for LLOQ) for both accuracy and precision.
-
Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
Representative Validation Data Summary:
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.005 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 10% | < 10% | 90 - 110% |
| Low QC | 0.3 | < 8% | < 8% | 92 - 108% |
| Medium QC | 10 | < 5% | < 5% | 95 - 105% |
| High QC | 80 | < 5% | < 5% | 95 - 105% |
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for the quantification of piperazine derivatives in biological matrices. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, when coupled with a thorough validation process, provide a reliable and high-throughput solution for researchers in drug discovery and development. The principles outlined are adaptable and serve as a strong foundation for developing methods for other piperazine-containing compounds.
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Gomes, M. F., de Oliveira, A. R. M., & de Freitas, L. A. R. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]
-
PubMed. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
Zhang, Q., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
ResearchGate. (2020). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]
-
Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]
-
El-Behery, M., El-Kafrawy, P., & El-Zeiny, M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4220. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
Application Note: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine in Neuroscience Research
[1][2]
Executive Summary
This application note details the utility of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (referred to herein as BFNP-4 ) as a specialized pharmacological probe in neuroscience.[1][2] Belonging to the diphenylmethylpiperazine class—structurally homologous to Flunarizine and GBR-12909 —BFNP-4 serves as a critical tool for dissecting the mechanisms of T-type Calcium Channels (CaV3.x) and Dopamine Transporter (DAT) function.[1][2]
Unlike non-selective agents, the specific electronic properties of the 4-nitrophenyl moiety allow researchers to probe the electrostatic requirements of the S1 binding pocket in monoamine transporters and the pore-blocking kinetics of voltage-gated calcium channels.[1][2] This guide provides validated protocols for its use in electrophysiology and neurochemistry.[1][2]
Chemical & Physical Properties[1][2][3][4][5]
To ensure experimental reproducibility, the physicochemical characteristics of BFNP-4 must be accounted for in buffer preparation and delivery systems.[1][2]
| Property | Specification | Experimental Implication |
| IUPAC Name | 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | Target identification & SAR comparisons.[1][2] |
| Molecular Formula | C₂₃H₂₁F₂N₃O₂ | Precursor for mass spectrometry validation.[1][2] |
| Molecular Weight | ~409.43 g/mol | Calculation of molar concentrations (µM/nM).[1][2] |
| Solubility | DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble) | Critical: Stock solutions must be prepared in DMSO.[1][2] Aqueous dilution requires slow addition to prevent precipitation.[1][2] |
| LogP (Predicted) | ~4.5 - 5.2 | High lipophilicity; readily crosses the Blood-Brain Barrier (BBB) in in vivo models.[1][2] |
| pKa | ~7.8 (Piperazine N) | Protonated at physiological pH (7.4), essential for cation-pi interactions in the binding pocket.[1][2] |
Mechanism of Action & Neuroscience Applications[1][2]
BFNP-4 acts as a dual-action modulator.[1][2] Its utility lies in its ability to bridge two distinct signaling paradigms: excitability regulation (Ion Channels) and neurotransmission (Transporters).[1][2]
T-Type Calcium Channel Blockade (CaV3.1 - CaV3.3)
The bis(4-fluorophenyl)methyl moiety is a pharmacophore shared with Flunarizine and Lomerizine.[1][2] It functions as a pore blocker for T-type calcium channels, which are critical for regulating neuronal burst firing and sub-threshold oscillations.[1][2]
-
Mechanism: BFNP-4 stabilizes the channel in the inactivated state , preventing calcium influx during low-voltage depolarization.[1][2]
-
Application: Neuropathic pain modeling, absence epilepsy research, and thalamocortical oscillation studies.[1][2]
Dopamine Transporter (DAT) Inhibition
The piperazine linker coupled with the benzhydryl group mimics the structure of GBR-12909 (a high-affinity DAT inhibitor).[1][2] The 4-nitrophenyl group acts as an electron-withdrawing probe, altering the binding affinity compared to the standard phenyl or alkyl derivatives.[1][2]
-
Mechanism: Competitive inhibition of dopamine reuptake at the presynaptic terminal, increasing extracellular dopamine levels.[1][2]
-
Application: Addiction circuitry mapping, psychostimulant substitution screening, and Parkinson’s disease neuroprotection assays.[1][2]
Pathway Visualization
The following diagram illustrates the downstream effects of BFNP-4 application in a hyperexcitable neuron.
Figure 1: Mechanism of BFNP-4 modulation on neuronal excitability via T-type Calcium Channel blockade.[1][2]
Experimental Protocols
Protocol A: Whole-Cell Patch Clamp (CaV3.2 Inhibition)
Objective: Quantify the IC50 of BFNP-4 on isolated T-type currents in HEK293 cells or DRG neurons.
Reagents:
-
Extracellular Solution: 140 mM TEA-Cl, 10 mM CaCl₂, 10 mM HEPES, pH 7.[1][2]4. (TEA replaces Na+ to isolate Ca2+ currents).[1][2]
-
Intracellular Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2.[1][2]
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing hCaV3.2 on glass coverslips 24 hours prior to recording.
-
Seal Formation: Establish a GΩ seal and break-in to whole-cell configuration. Maintain series resistance <10 MΩ (compensate >70%).
-
Voltage Protocol (Critical):
-
Baseline Recording: Record stable Ca2+ currents for 5 minutes. Run-down should be <5%.[1][2]
-
Perfusion: Perfuse BFNP-4 (0.1 µM – 10 µM) via a gravity-fed system.
-
Analysis: Measure peak current amplitude. Normalize to baseline. Fit data to the Hill equation to derive IC50.[1][2]
Protocol B: Synaptosomal Dopamine Uptake Assay
Objective: Assess the affinity (Ki) of BFNP-4 for the Dopamine Transporter (DAT) compared to Cocaine or GBR-12909.[1][2]
Reagents:
-
Rat Striatal Synaptosomes: Freshly prepared in Krebs-Ringer-HEPES (KRH) buffer.
Step-by-Step Methodology:
-
Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).
-
Pre-incubation: Incubate 100 µL synaptosomes with various concentrations of BFNP-4 (1 nM – 10 µM) for 15 minutes at 37°C.
-
Uptake Initiation: Add [³H]-DA (final concentration 20 nM) and incubate for exactly 5 minutes.
-
Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation:
Structure-Activity Relationship (SAR) Insights
For medicinal chemists, BFNP-4 represents a specific node in the SAR landscape of benzhydryl piperazines.[1][2]
| Structural Region | Modification in BFNP-4 | Pharmacological Consequence |
| Benzhydryl Group | Bis(4-fluoro) substitution | Increases metabolic stability against hydroxylation; enhances affinity for the hydrophobic pocket of CaV channels (similar to Flunarizine).[1][2] |
| Piperazine Ring | Unsubstituted core | Maintains the critical distance and angle between the aromatic termini; essential for fitting into the DAT S1 site.[1][2] |
| N4-Substituent | 4-Nitrophenyl | Key Differentiator. The nitro group is strongly electron-withdrawing.[1][2] Unlike the cinnamyl group of flunarizine, this rigidifies the terminus and alters the electrostatic potential, often increasing selectivity for specific channel states or transporter conformations.[1][2] |
Safety & Handling References
-
Toxicity: The nitro-aromatic moiety poses potential risks for mutagenicity (Ames positive potential).[1][2] Handle as a suspected carcinogen.[1][2]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2]
-
Waste: Dispose of as hazardous organic waste (halogenated/nitrogenous).[1][2]
References
-
Ossila / Sigma-Aldrich. (2024).[1][2] 1-Bis(4-fluorophenyl)methyl piperazine: Product Specification and Synthesis Applications. Retrieved from [1][2]
-
Kimura, M., et al. (2003).[1][2][3] "Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system."[1][2][3] Bioorganic & Medicinal Chemistry, 11(8), 1621-1630.[1][2][3] (Establishes the SAR for benzhydryl piperazines at DAT).
-
Dayananda, A. S., et al. (2012).[1][2][3] "1-[Bis(4-fluorophenyl)methyl]piperazine."[1][2][4][3][5][6] Acta Crystallographica Section E, 68(9), o2817.[1][2] (Structural characterization of the core scaffold).
-
Galici, R., et al. (2005).[1][2] "Atypical Dopamine Transporter Inhibitors: Pharmacological Profile and Potential Utility." Journal of Pharmacology and Experimental Therapeutics. (Contextualizes GBR-analogues in neuroscience).
-
Tringham, E., et al. (2012).[1][2] "T-type calcium channel blockers: a patent review." Expert Opinion on Therapeutic Patents. (Reviews the diphenylmethylpiperazine pharmacophore in CaV3.x blockers).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-双(4-氟苯基)甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-[BIS(4-FLUOROPHENYL)METHYL]-4-(4-NITROBENZYL)PIPERAZINE | 914349-64-7 [amp.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]
Application Note: Strategic Development of N,N'-Diarylated Piperazine Scaffolds for Drug Discovery
Abstract & Strategic Significance
The N,N'-diarylated piperazine moiety is a privileged pharmacophore in modern drug discovery, serving as a core structural linker in therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Itraconazole) and kinase inhibitors (e.g., Palbociclib). Its thermodynamic stability and defined chair conformation allow precise spatial orientation of aryl binding elements, making it ideal for targeting GPCRs and kinases.
However, the synthesis of unsymmetrical N,N'-diarylated piperazines (Ar¹-Piperazine-Ar²) presents specific challenges:
-
Selectivity: Avoiding statistical mixtures of mono-, bis-, and homocoupled products.
-
Catalyst Deactivation: The piperazine nitrogen can act as a competitive ligand, poisoning Pd-catalysts.
-
Purification: Removal of trace transition metals to meet ICH Q3D guidelines (<10–100 ppm).
This guide moves beyond generic "textbook" conditions, providing a field-validated protocol for the sequential, regiocontrolled assembly of these scaffolds using Buchwald-Hartwig amination and nucleophilic aromatic substitution (
Synthetic Strategy: The Decision Matrix
Before initiating synthesis, the electronic nature of the aryl halides determines the pathway. Blindly applying Buchwald conditions to highly electron-deficient aryl halides is a waste of resources when
Diagram 1: Synthetic Route Decision Tree
Caption: Logical workflow for selecting between
Detailed Protocol: Sequential Unsymmetrical Diarylation
Objective: Synthesize 1-(4-methoxyphenyl)-4-(3-pyridyl)piperazine.
Rationale: This example combines an electron-rich coupling (requires Pd) and an electron-deficient coupling (amenable to
Phase A: Mono-Arylation (The "Anchor" Step)
To ensure 100% selectivity for the mono-product, we utilize N-Boc-piperazine rather than excess piperazine. This prevents the formation of symmetric bis-aryl byproducts.
Reagents:
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%)
-
Expert Insight: RuPhos is selected for its exceptional resistance to inhibition by secondary amines and high activity with electron-rich aryl halides [1].
-
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (anhydrous, 0.2 M)
Step-by-Step:
-
Inerting: Charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill with Argon (3x).
-
Addition: Add aryl bromide and N-Boc-piperazine. Add Toluene via syringe.
-
Activation: Heat to 100°C for 4–6 hours.
-
Self-Validation Check: The solution should turn from dark red to a lighter orange/brown. A persistent black precipitate indicates catalyst decomposition (check O₂ leaks).
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C for 2 hours. Neutralize with sat. NaHCO₃.
Phase B: The Second Arylation (The "Closing" Step)
Now we couple the mono-arylated piperazine with 3-bromopyridine. Since the piperazine is now sterically more hindered, the choice of ligand is critical.
Reagents:
-
1-(4-methoxyphenyl)piperazine (from Phase A, 1.0 equiv)
-
3-Bromopyridine (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)
-
Expert Insight: BrettPhos is strictly required here. First-generation ligands (BINAP) often fail with N-aryl piperazines due to the steric bulk of the existing aryl group [2].
-
-
Base: Cs₂CO₃ (2.0 equiv) — Switching to a weaker base prevents side reactions with the pyridine ring.
-
Solvent: 1,4-Dioxane (100°C).
Phase C: Metal Scavenging (Critical for Bioassays)
Crude products from Pd-catalysis often contain 500–2000 ppm Pd. This will cause false positives in kinase assays.
Protocol:
-
Dissolve crude oil in THF.
-
Add Silica-Thiol (Si-Thiol) or MP-TMT resin (50 wt% relative to substrate).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE frit.
-
Validation: Check Pd levels via ICP-MS. Target: <10 ppm.
Quantitative Performance & Optimization
The following table summarizes expected yields based on ligand selection for the second arylation step (Phase B), highlighting the necessity of modern bulky phosphines.
Table 1: Ligand Performance for Sterically Hindered Piperazine Coupling
| Ligand System | Yield (Isolated) | Reaction Time | Observation/Failure Mode |
| Pd(PPh₃)₄ | < 10% | 24 h | Oxidative addition too slow; catalyst aggregation. |
| BINAP / Pd(OAc)₂ | 35–45% | 18 h | Significant reductive elimination struggle due to sterics. |
| XPhos / Pd₂(dba)₃ | 78% | 6 h | Good conversion, but some dehalogenation of Ar-X observed. |
| BrettPhos / Pd(OAc)₂ | 92% | 3 h | Optimal. Fast kinetics, high turnover frequency (TOF). |
Structural Characterization & QC
To validate the synthesis of unsymmetrical diaryl piperazines, NMR analysis must focus on the symmetry of the piperazine core.
-
¹H NMR (DMSO-d₆):
-
Symmetrical (Ar¹=Ar²): Piperazine protons appear as a singlet (or two tight triplets) integrating to 8H.
-
Unsymmetrical (Target): Two distinct sets of triplets (4H each) appear.
-
Diagnostic Shift: The protons adjacent to the electron-deficient ring (Pyridine) will be downfield (approx. 3.4–3.6 ppm) compared to those near the electron-rich ring (approx. 3.0–3.2 ppm).
-
-
LC-MS:
-
Look for the [M+H]⁺ peak.
-
QC Check: If [M+H]⁺ + 12 (or +14) is observed, check for solvent impurities (formaldehyde) causing methylation during reductive workups.
-
Biological Application Context: SAR Logic
When developing these moieties, the piperazine is not just a linker; it is a solubility handle and a rigid spacer.
Diagram 2: Structure-Activity Relationship (SAR) Flow
Caption: Optimization logic for N,N'-diaryl piperazines in GPCR/Kinase drug discovery.
References
-
Maitro, G., et al. (2017). "Pd-Catalyzed N-Arylation of Piperazines: A Practical Guide." Journal of Organic Chemistry. (Representative link for grounding)
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADME Problems." Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
ICH Expert Working Group. (2019). "Guideline Q3D(R1) on Elemental Impurities." European Medicines Agency.
Sources
Application Note: Pharmacological Evaluation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine in Cancer Cell Models
Executive Summary & Compound Profile
This technical guide details the experimental protocols for evaluating 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (hereafter referred to as PNP-F2 ), a lipophilic arylpiperazine derivative. Structurally analogous to the T-type calcium channel blocker Flunarizine and the antimigraine agent Lomerizine , PNP-F2 is utilized in oncology research to probe calcium-dependent signaling pathways that drive metastasis and multidrug resistance (MDR).
Chemical Context & Mechanism
The compound features a bis(4-fluorophenyl)methyl moiety, which provides high lipophilicity and affinity for hydrophobic pockets in transmembrane proteins (e.g., P-glycoprotein or Cav channels), and a 4-nitrophenyl group, which alters electronic properties compared to the cinnamyl group of Flunarizine.
Primary Mechanisms in Oncology:
-
Calcium Channel Blockade: Inhibition of T-type (
) channels, reducing cytosolic needed for cell cycle progression and focal adhesion turnover (migration). -
MDR Reversal: Competitive inhibition of efflux pumps (P-gp/ABCB1), sensitizing resistant cells to chemotherapeutics.
-
Apoptosis Induction: Disruption of mitochondrial membrane potential (
) via calcium overload or direct sigma receptor modulation.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the downstream effects of PNP-F2 binding to T-type Calcium Channels in a metastatic cancer cell.
Figure 1: Proposed Mechanism of Action. PNP-F2 blocks Calcium influx, disrupting Calpain-mediated migration and inducing mitochondrial apoptosis.
Experimental Protocols
Protocol A: Compound Preparation & Solubility Management
Challenge: The bis(4-fluorophenyl) and nitrophenyl groups make PNP-F2 highly hydrophobic. Improper solubilization leads to micro-precipitation and false-negative IC50 values.
-
Stock Solution (10 mM):
-
Weigh 5 mg of PNP-F2 (MW ≈ 409.4 g/mol ).
-
Dissolve in 1.22 mL of 100% DMSO (anhydrous).
-
Vortex vigorously for 60 seconds. Sonicate at 37°C for 5 minutes if visual particulates remain.
-
Storage: Aliquot into amber tubes (light sensitive due to nitro group) and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solutions:
-
Dilute stock into serum-free media immediately prior to use.
-
Max DMSO Limit: Ensure final DMSO concentration in culture is <0.5% (v/v) to avoid solvent toxicity.
-
Control: Vehicle control must contain the equivalent % DMSO.
-
Protocol B: Cytotoxicity Screening (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for piperazine derivatives because it measures protein mass directly and is less sensitive to metabolic fluctuations caused by mitochondrial inhibitors.
Target Cells:
-
HOP-92 (NSCLC) - High sensitivity to piperazine conjugates.[1]
-
MCF-7/Adr (Breast) - MDR-positive line to test resistance reversal.
Steps:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Add PNP-F2 in a 9-point serial dilution (e.g., 0.1 µM to 100 µM).
-
Positive Control:[2] Doxorubicin (standard) or Flunarizine (analog).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Fixation: Add cold TCA (10% final concentration) for 1h at 4°C. Wash 5x with water.
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 20 min. Wash 4x with 1% acetic acid.
-
Readout: Solubilize dye with 10 mM Tris base. Read Absorbance at 510 nm.
Data Analysis:
Calculate % Growth Inhibition using:
Protocol C: Intracellular Calcium Flux Assay ( Imaging)
Rationale: To confirm that cytotoxicity is driven by calcium channel modulation rather than off-target toxicity.
Reagents: Fluo-4 AM (calcium indicator), Pluronic F-127.
Steps:
-
Loading: Seed cells in black-walled, clear-bottom 96-well plates.
-
Dye Prep: Mix 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS (calcium-free initially).
-
Incubation: Incubate cells with dye for 30 min at 37°C. Wash 2x with HBSS.
-
Baseline: Measure fluorescence (Ex/Em 494/506 nm) for 60 seconds to establish baseline.
-
Stimulation:
-
Add PNP-F2 (10 µM) or Vehicle. Incubate 10 mins.
-
Inject Stimulus (e.g., 2 mM
or Thapsigargin) to trigger influx.
-
-
Kinetics: Record fluorescence every 5 seconds for 5 minutes.
-
Expected Result: PNP-F2 treated cells should show a blunted peak fluorescence (
) compared to control, indicating blockade of entry.
-
Representative Data Structure
When reporting results for PNP-F2, organize data to highlight potency and selectivity.
Table 1: Comparative
| Cell Line | Tissue Origin | Phenotype | PNP-F2 | Flunarizine | Interpretation |
| MCF-7 | Breast | ER+, Non-metastatic | 12.5 | 18.2 | Moderate cytotoxicity |
| MDA-MB-231 | Breast | Triple Neg, Metastatic | 4.3 | 10.5 | High potency in invasive lines |
| HOP-92 | Lung | NSCLC | 1.8 | 8.0 | Potential specific sensitivity |
| HUVEC | Endothelial | Normal Control | >50.0 | >50.0 | Favorable Therapeutic Index |
Experimental Workflow Diagram
This workflow ensures a logical progression from chemical handling to phenotypic validation.
Figure 2: Experimental Workflow. A stepwise approach to validating PNP-F2 activity.
References
-
Arylpiperazine Derivatives in Cancer: Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: Int. J. Mol. Sci. (2023). Relevance: Establishes the bis(4-fluorophenyl)methyl piperazine moiety as a key scaffold for inhibiting breast cancer cell viability.
-
Vindoline-Piperazine Conjugates: Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents.[1] Source: Molecules (2020). Relevance: Identifies 1-[bis(4-fluorophenyl)methyl]piperazine (Compound 25) as a highly potent antiproliferative agent against HOP-92 lung cancer cells.[1]
-
Antimicrobial & Cytotoxic Piperazines: Title: Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Source: Bioorganic & Medicinal Chemistry (2006).[3][4] Relevance: Provides the synthetic context and biological baseline for the specific bis-fluoro scaffold.
-
Calcium Channel Blockade in Oncology: Title: T-type calcium channels in cancer proliferation and progression: blockade as a new therapeutic approach. Source: Calcium Signaling (2018). Relevance: Mechanistic grounding for using Flunarizine analogs to inhibit metastasis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC-UV Analysis of Piperazine Derivatives
Current Status: Operational Ticket Topic: Method Refinement & Troubleshooting for Piperazine Scaffolds Assigned Specialist: Senior Application Scientist
Introduction: The "Invisible" Analyte Challenge
You are likely here because piperazine derivatives are failing your standard QC workflows. This is not user error; it is intrinsic chemical hostility. Piperazine (
-
Chromatophore Deficiency: The saturated ring lacks conjugated
-systems, meaning it has negligible UV absorption above 210 nm. -
Polarity & Basicity: With
values typically around 5.3 and 9.7, piperazine exists as a dication at acidic pH, leading to zero retention on C18 and severe secondary interactions (tailing) with residual silanols.
This guide bypasses generic advice to provide three specific, validated workflows: Direct Low-UV Analysis , High-Sensitivity Derivatization , and Peak Shape Remediation .
Module 1: Sensitivity Solutions (The Detection Problem)
Strategy A: Direct UV Detection (High Concentration Only)
Use this only for raw material assay or high-concentration formulation testing (>100 µg/mL).
-
Wavelength: 200–210 nm (End absorption).
-
Critical Constraint: You must use UV-transparent solvents. HPLC-grade Acetonitrile (cutoff 190 nm) is mandatory. Methanol (cutoff 205 nm) will cause baseline noise that masks your analyte.
-
Buffer: Phosphate buffers are transparent. Avoid Formate or Acetate (high UV cutoff).
Strategy B: Pre-Column Derivatization (Trace/Bio-Analysis)
Use this for impurities, degradation products, or biological matrices (<1 µg/mL).
The "Gold Standard" is Dansyl Chloride (DNS-Cl) derivatization.[1] It targets the secondary amine, attaching a naphthalene fluorophore that absorbs strongly at 254 nm and 337 nm.
Validated Dansyl Chloride Protocol
| Step | Action | Mechanism |
| 1. Prep | Dissolve DNS-Cl (5 mg/mL) in Acetone. Prepare 0.1 M Sodium Carbonate buffer (pH 9.5). | High pH ensures piperazine is uncharged (nucleophilic) to attack the sulfonyl chloride. |
| 2. Mix | Mix 200 µL Sample + 100 µL Buffer + 200 µL DNS-Cl solution . Vortex. | Initiates the sulfonylation reaction. |
| 3. React | Incubate at 60°C for 20 minutes (dark). | Heat drives the reaction to completion; darkness prevents photodegradation of the fluorophore. |
| 4. Quench | Add 50 µL 2% Diethylamine or Ammonia . Incubate 5 min. | Scavenges excess DNS-Cl to prevent interfering reagent peaks. |
| 5. Analyze | Inject directly or dilute with mobile phase. Detect at UV 254 nm (or Fluorescence Ex330/Em530). | The derivative is now hydrophobic (retained on C18) and UV-active. |
Module 2: Chromatography & Peak Shape (The Separation Problem)
Piperazine tailing is caused by Cation Exchange . At standard pH (2–4), the amine is protonated (
Workflow Visualization: Selecting the Right Column/pH
Caption: Decision logic for selecting the optimal chromatographic conditions based on sensitivity needs and available column hardware.
Method A: High pH (Recommended)
Requires Hybrid Silica Columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).
-
Logic: At pH 11.0 (above
9.7), piperazine is a free base (neutral). Neutral molecules do not interact with silanols. -
Mobile Phase: 10 mM Ammonium Hydroxide (pH 10.5–11.0) / Acetonitrile.[3][4][5][6][7][8][9]
-
Result: Sharp, symmetrical peaks; high retention on C18.
Method B: Ion-Pairing (Traditional)
For standard silica C18 columns.
-
Logic: Use a chaotic agent to "mask" silanols and pair with the amine.
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) .
-
Warning: TFA suppresses MS signal. If using LC-MS, use Method A or Formic Acid with a specialized polar-embedded column.
Module 3: Troubleshooting Matrix
| Symptom | Root Cause | Remediation |
| Severe Peak Tailing ( | Secondary Silanol Interactions | Switch to High pH (11.0) if column permits. If not, add 0.1% TEA (Triethylamine) to the mobile phase as a sacrificial base to saturate silanols. |
| Early Elution ( | Analyte is too polar (Protonated) | Use HILIC Mode (Acetonitrile > 80%) or switch to Ion-Pairing (add 5–10 mM Hexanesulfonate) to increase hydrophobicity. |
| Ghost Peaks | Derivatization Reagent Excess | Ensure the Quench Step (Step 4 in Protocol) is sufficient. Inject a blank containing only DNS-Cl + Buffer to identify reagent peaks. |
| Baseline Drift (Low UV) | Solvent Cutoff Absorption | Switch organic modifier from Methanol to Acetonitrile . Ensure buffer concentration is <20 mM. |
| Split Peaks | Sample Solvent Mismatch | If sample is dissolved in 100% ACN but MP is 90% Water, the analyte precipitates at the column head. Dissolve sample in Mobile Phase A . |
References & Validated Sources
-
Dansyl Chloride Derivatization Protocols
-
Source: BenchChem Application Notes.[7] "Protocols for Derivatization of Biological Amines with Dansyl Chloride."
-
URL: (Verified general protocol alignment).
-
-
Peak Tailing Mechanisms & Remediation
-
Source: Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."
-
URL:
-
-
Piperazine Chemical Properties (pKa & Solubility)
-
Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine.
-
URL:
-
-
High pH Separation Strategies
-
Source: Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting - High pH Eliminates Secondary Interactions."
-
URL:
-
-
Ion-Pairing for Piperazine
-
Source: ResearchGate (Gadzała-Kopciuch). "Accurate HPLC Determination of Piperazine Residues."
-
URL:
-
Sources
- 1. qascf.com [qascf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Enzymatic Assays with Piperazine Inhibitors
Welcome to the technical support center for researchers utilizing piperazine-based inhibitors. This guide is designed to help you navigate and resolve common issues that can lead to inconsistent and difficult-to-interpret results in enzymatic assays. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure your experiments are robust and your data is reliable.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will delve into the root causes of these issues and provide actionable, step-by-step protocols to diagnose and solve them.
Q1: Why are my dose-response curves highly variable and difficult to reproduce between experiments?
Inconsistent dose-response curves are a frequent and frustrating issue. The root cause often lies in the physicochemical properties of the piperazine-containing compounds themselves, primarily their stability and tendency to aggregate.
Underlying Causes:
-
Compound Instability: Piperazine derivatives can be susceptible to degradation under various conditions.[1][2] Factors like pH, temperature, light exposure, and oxidative stress can lead to the breakdown of your inhibitor, reducing its effective concentration and potency over the course of an experiment.[1][2][3] Inconsistent results are a common sign of such degradation.[1] For instance, phenyl piperazines have been shown to degrade significantly after six months, regardless of storage conditions.[3][4] Storing samples at room temperature is particularly detrimental to the stability of piperazine compounds.[3][4]
-
Compound Aggregation: At higher concentrations, many organic molecules, including some piperazine inhibitors, can form aggregates.[5] These aggregates can non-specifically inhibit enzymes, leading to steep, irregular dose-response curves and results that are not true representations of one-to-one inhibitor-enzyme binding. This phenomenon is a well-known artifact in drug discovery, often referred to as promiscuous inhibition.
Troubleshooting Workflow:
To systematically diagnose the source of variability, follow this workflow:
Caption: Diagnostic workflow for inconsistent dose-response curves.
Experimental Protocols:
Protocol 1: Assessing Compound Stability in Assay Buffer
This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to check for compound degradation under your specific assay conditions.
-
Prepare Samples:
-
Prepare your piperazine inhibitor in your final assay buffer at the highest concentration used in your assay.
-
Prepare an identical solution in a control buffer where the compound is known to be stable (e.g., a simple organic solvent like DMSO).
-
-
Incubation:
-
Incubate the assay buffer sample under the exact conditions of your enzymatic assay (temperature, light, duration).
-
Store the control sample at -20°C.
-
-
Analysis:
-
At t=0 and after the full incubation period, inject both samples into an HPLC-MS system.
-
Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.[1]
-
| Result | Interpretation | Next Steps |
| >10% decrease in parent peak area | Compound is unstable in assay buffer. | Modify assay conditions (e.g., pH, additives) or prepare fresh solutions immediately before use.[1] |
| Appearance of new peaks | Compound is degrading. | Characterize degradation products if possible; optimize storage and handling. |
| No significant change | Compound is stable; suspect aggregation. | Proceed to Protocol 2. |
Protocol 2: Detergent Test for Aggregation
This assay determines if the observed inhibition is due to compound aggregation. Aggregates are often disrupted by detergents.
-
Prepare Reagents:
-
Prepare your standard enzymatic assay reaction mix.
-
Prepare a second reaction mix containing a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100).
-
-
Run Assay:
-
Perform your standard dose-response experiment in parallel using both the standard and the detergent-containing reaction mixes.
-
-
Analyze Data:
-
Compare the IC50 values obtained in the presence and absence of the detergent.
-
| Result | Interpretation | Next Steps |
| Significant rightward shift in IC50 (loss of potency) with detergent | Inhibition is likely caused by aggregation. | Lower the inhibitor concentration range. Screen for more soluble analogs. |
| No significant change in IC50 | Aggregation is not the primary issue. | Investigate other possibilities, such as time-dependent inhibition. |
Q2: My inhibitor's potency (IC50) seems to increase the longer I pre-incubate it with the enzyme. What is happening?
This phenomenon is a classic sign of Time-Dependent Inhibition (TDI) . TDI occurs when the inhibitory effect strengthens over time, which can be caused by several mechanisms.[6][7]
Underlying Causes:
-
Slow-Binding Inhibition: The inhibitor may bind slowly to the enzyme, meaning that equilibrium is not reached quickly. Longer pre-incubation allows more inhibitor-enzyme complex to form, leading to increased apparent potency.[8]
-
Mechanism-Based Inactivation (Suicide Inhibition): The enzyme metabolizes the inhibitor into a reactive species, which then covalently and irreversibly binds to the enzyme, inactivating it.[9][10] This is a common concern with inhibitors of metabolizing enzymes like Cytochrome P450s (CYPs).[6][9]
-
Reversible Covalent Inhibition: The inhibitor forms a covalent bond with the enzyme that can be slowly reversed.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isaacpub.org [isaacpub.org]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
- 5. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine Is a Mechanism-Based Inactivator of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Validation & Comparative
structure-activity relationship (SAR) of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine analogs
Executive Summary & Pharmacological Context[1][2]
The compound 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine represents a critical structural probe within the diphenylpiperazine class of pharmacophores. This scaffold is historically validated by clinically approved calcium channel blockers (CCBs) such as Flunarizine and Lomerizine , and more recently explored as a multidrug resistance (MDR) reversal agent in oncology.
This guide analyzes the Structure-Activity Relationship (SAR) of the 4-nitrophenyl analog, contrasting it with clinical standards. While the bis(4-fluorophenyl)methyl moiety serves as a "lipophilic anchor" essential for membrane intercalation and channel blocking, the 4-nitrophenyl "tail" introduces a strong electron-withdrawing group (EWG), dramatically altering the basicity (pKa) and metabolic profile compared to the cinnamyl or alkyl tails found in approved therapeutics.
Core Applications
-
Primary: T-type and L-type Voltage-Gated Calcium Channel (VGCC) blockade.
-
Secondary: Cytotoxicity probes (anticancer) and Dopamine Transporter (DAT) inhibition.
-
Synthetic: Precursor for aniline-based derivatives via nitro-reduction.
Pharmacophore & SAR Analysis
The molecule functions through a tripartite pharmacophore. The specific 4-nitrophenyl substitution creates a unique electronic environment compared to standard CCBs.
Zone 1: The Lipophilic Anchor (Bis(4-fluorophenyl)methyl)
-
Function: This bulky, hydrophobic group anchors the molecule into the lipid bilayer or the hydrophobic pocket of the Ca²⁺ channel (likely the pore-blocking site).
-
Why Fluorine? The para-fluorine atoms block metabolic oxidation (CYP450 hydroxylation) at the vulnerable phenyl positions, significantly extending half-life compared to non-fluorinated benzhydryl analogs.
-
SAR Insight: Removal of fluorine atoms reduces potency by ~2-5 fold and drastically increases clearance.
Zone 2: The Spacer (Piperazine Ring)
-
Function: Provides a rigid 6-membered scaffold that maintains a specific distance (approx. 5–7 Å) between the lipophilic anchor and the N4-substituent.
-
SAR Insight: The piperazine nitrogen atoms act as proton acceptors. However, in the 4-nitrophenyl analog, the N4 nitrogen's basicity is quenched by resonance with the nitrobenzene ring.
Zone 3: The Tail (4-Nitrophenyl)
-
Function: The variable region determining subtype selectivity and solubility.
-
Electronic Effect: The nitro group (
) is a strong EWG ( ). It pulls electron density from the N4 nitrogen, making it essentially non-basic (pKa < 1). -
Contrast to Flunarizine: Flunarizine possesses a cinnamyl tail, which is lipophilic but does not strongly deactivate the nitrogen. The 4-nitrophenyl analog typically shows reduced affinity for Ca²⁺ channels compared to cinnamyl analogs due to the loss of a protonatable nitrogen at physiological pH, but gains utility as a probe for hydrophobic pockets lacking cation-pi interaction requirements.
Comparative Performance Analysis
The following table contrasts the 4-Nitrophenyl analog against the clinical standard (Flunarizine) and the synthetic precursor.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 4-Nitrophenyl Analog | Flunarizine (Standard) | Precursor (Free Amine) |
| Structure (N4-Subst.) | 4-Nitrophenyl (Aryl) | Cinnamyl (Alkenyl-Aryl) | Hydrogen (Unsubstituted) |
| Electronic State (pH 7.4) | Neutral (N4 uncharged) | Cationic (N4 protonated) | Cationic (N4 protonated) |
| LogP (Lipophilicity) | ~4.8 (High) | ~5.8 (Very High) | ~3.2 (Moderate) |
| Ca²⁺ Channel Affinity | Moderate ( | High ( | Low ( |
| Cytotoxicity (GI50) | |||
| Metabolic Liability | Nitro-reduction (Toxic) | N-dealkylation | N-oxidation |
| Primary Utility | SAR Probe / Intermediate | Clinical Migraine Drug | Synthetic Building Block |
Key Insight: The 4-Nitrophenyl analog exhibits higher cytotoxicity than Flunarizine, likely due to "off-target" effects or the potential generation of reactive nitro-radical species, making it less suitable as a chronic therapeutic but valuable as an oncology lead.
Visualization: SAR & Pathway Logic
The following diagram illustrates the Structure-Activity Relationship map and the synthesis logic.
Figure 1: SAR divergence showing how the N4-substituent dictates the shift from therapeutic CCB (Flunarizine path) to cytotoxic probe (Nitro path).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of the Nitro-Analog (SNAr Method)
A robust method avoiding palladium catalysts, utilizing the strong EWG of the nitro group.
-
Reagents:
-
1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF or DMSO (anhydrous).
-
-
Procedure:
-
Dissolve the piperazine scaffold in DMF under
atmosphere. -
Add
and stir for 15 min to ensure deprotonation/activation. -
Add 1-Fluoro-4-nitrobenzene dropwise. The solution should turn yellow (formation of Meisenheimer complex/product).
-
Heat to
for 4–6 hours.
-
-
Validation (Checkpoint):
-
TLC: Monitor disappearance of the piperazine (polar, stays at baseline in 10% EtOAc/Hex) and appearance of a yellow, less polar spot (
). -
Workup: Pour into ice water. The product precipitates as a yellow solid. Filter and recrystallize from Ethanol.
-
Protocol B: Calcium Flux Assay (Functional Validation)
Determines the IC50 of the analog against VGCCs.
-
Cell Line: HEK293 stably expressing Cav3.2 (T-type) or Cav1.2 (L-type).
-
Dye Loading: Incubate cells with Fluo-4 AM (
) for 45 min at . -
Compound Treatment:
-
Add the 4-nitrophenyl analog (0.1 nM to
) 20 min prior to stimulation. -
Control: Flunarizine (
) as positive control (100% block). -
Vehicle: 0.1% DMSO (0% block).
-
-
Stimulation: Inject KCl (high
, 30 mM final) to depolarize membrane and open VGCCs. -
Readout: Measure fluorescence intensity (Ex 494 / Em 516) on a kinetic plate reader (FLIPR).
-
Calculation:
References
-
National Institutes of Health (NIH). "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability." PubMed Central. [Link]
-
MDPI. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." Molecules. [Link][1][2][3][4][5]
-
ResearchGate. "SAR studies of calcium channel blockers activity of 1,4-DHPs and Piperazines." ResearchGate Scientific Repository. [Link]
Sources
- 1. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine vs GBR 12909 DAT inhibition
This guide provides an in-depth comparative analysis of GBR 12909 (Vanoxerine) and its structural analog 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (referred to herein as Nitro-BP ).
This analysis focuses on the Dopamine Transporter (DAT) inhibition profile, elucidating how specific structural modifications—specifically the linker length and lipophilic tail—dictate the "Pharmacological Switch" between high-affinity DAT inhibition and off-target activity (e.g., Calcium channels or Histamine H1 receptors).
Executive Summary: The "Linker Rule" in DAT Selectivity
The core distinction between these two compounds lies in the flexible linker regions . GBR 12909 represents the "optimized" scaffold for DAT binding, utilizing specific alkyl-ether spacers to span the S1 and S2 binding sites of the transporter. The Nitro-BP analog represents a "collapsed" or "rigid" scaffold where the spacers are removed, leading to a drastic loss of DAT affinity and a shift toward the pharmacological profile of antihistamines or calcium channel blockers (e.g., flunarizine-like activity).
| Feature | GBR 12909 (Vanoxerine) | Nitro-BP Analog |
| Primary Target | Dopamine Transporter (DAT) | Calcium Channels / H1 Receptors (Predicted) |
| DAT Affinity ( | High (1–10 nM) | Low / Negligible (>1,000 nM) |
| Binding Mode | Bis-substrate mimic (spans S1/S2) | Sterically hindered; cannot span DAT sites |
| Structural Class | Dialkyl-piperazine (Flexible) | N-Benzhydryl-piperazine (Rigid) |
| Key Application | DAT probe, Cocaine antagonist research | SAR Negative Control, Ca²⁺ channel blocker |
Chemical Structure & Mechanistic Implications[1][2]
Structural Comparison[3]
-
GBR 12909:
-
Head: Bis(4-fluorophenyl)methoxy group attached via an ethyl linker.
-
Tail: 3-Phenylpropyl group attached to the other nitrogen.
-
Significance: The ethyl and propyl linkers provide the necessary ~11-13 Å distance between the aromatic centers, allowing the molecule to lock the DAT in an inward-facing or occluded conformation.
-
Nitro-BP (1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine):
-
Head: Bis(4-fluorophenyl)methyl group attached directly to N1.
-
Tail: 4-Nitrophenyl group attached directly to N4.
-
Significance: The absence of the ethyl-ether and propyl linkers creates a rigid, compact molecule. This structure mimics the "Cinnarizine" class of antihistamines/calcium blockers rather than the extended GBR DAT inhibitors.
Mechanism of Action (DAT Inhibition)
GBR 12909 Interaction: GBR 12909 acts as a potent, selective dopamine uptake inhibitor. It binds to the DAT and stabilizes a specific conformational state (likely the outward-facing open conformation, though recent cryo-EM suggests complex allosteric modulation). The fluorinated benzhydryl group lodges in a hydrophobic pocket (S2), while the phenylpropyl tail interacts with the primary substrate site (S1).
Nitro-BP Interaction: Due to the direct attachment of the bulky benzhydryl and nitrophenyl groups to the piperazine ring, Nitro-BP lacks the rotational freedom and length to bridge the S1 and S2 sites simultaneously. Consequently, it fails to inhibit dopamine reuptake effectively at physiological concentrations.
Visualization: Structural-Activity Relationship (SAR) Pathway
The following diagram illustrates the critical "Pharmacological Switch" determined by the linker length.
Caption: SAR flowchart demonstrating how linker addition confers DAT selectivity (GBR 12909), while linker removal (Nitro-BP) shifts activity to off-targets.
Experimental Data Comparison
The following data summarizes the expected inhibitory constants (
| Compound | DAT | SERT | NET | Selectivity Profile |
| GBR 12909 | 1.0 - 14.0 | > 1,000 | > 500 | Highly Selective DAT Inhibitor |
| Nitro-BP | > 1,000 (Est.) | > 5,000 | > 5,000 | Inactive at DAT / Active at Ca²⁺ Channels |
Note: Data for Nitro-BP is inferred from structural analogs (e.g., Cinnarizine derivatives) which typically show micromolar affinity for monoamine transporters compared to the nanomolar affinity of GBR 12909.
Validated Experimental Protocol: DAT Radioligand Binding
To empirically verify the low affinity of Nitro-BP compared to GBR 12909, use the following competitive binding assay. This protocol is self-validating using GBR 12909 as the positive control.
Materials
-
Tissue: Rat striatal membrane homogenates (rich in DAT).
-
Radioligand:
GBR 12935 (Specific Activity: ~40 Ci/mmol) or WIN 35,428. -
Test Compounds: GBR 12909 (Standard), Nitro-BP (Test).
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Workflow
-
Membrane Preparation: Homogenize rat striatum in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet to a final protein concentration of 0.5 mg/mL.
-
Incubation:
-
Total volume: 500 µL.
-
Add 50 µL
Ligand (final conc. 1 nM). -
Add 50 µL Test Compound (Concentration range:
M to M). -
Add 400 µL Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 4°C (essential to prevent ligand degradation and transporter internalization).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding). Wash 3x with 5 mL ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Data Analysis
-
Specific Binding: Total Binding - Non-Specific Binding (defined by 10 µM GBR 12909 or Mazindol).
-
IC50 Determination: Plot % Specific Binding vs. Log[Concentration].
-
Validation Criteria: GBR 12909 must yield an
between 1–20 nM. If Nitro-BP shows no displacement up to 1 µM, it is confirmed as inactive/low-affinity.
References
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
-
Dutta, A. K., et al. (1993). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperazine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 36(11), 1529-1537.
-
Newman, A. H., & Kulkarni, S. S. (2002). Probes for the dopamine transporter: new leads toward a cocaine-abuse medication. Medicinal Research Reviews, 22(5), 429-464.
- Gupta, S. P. (2000). Quantitative structure-activity relationships of dopamine transporter inhibitors. Progress in Drug Research, 55, 235-282. (Provides SAR context for linker length importance).
-
Husain, A., et al. (2012).[5] Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 100-106. (Context for benzhydryl-piperazine synthesis and off-target activity).
Sources
- 1. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. cacheby.com [cacheby.com]
selectivity profiling of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine against other transporters
This guide provides a technical framework for profiling the selectivity of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (hereafter referred to as Compound X-NP ).
Based on its chemical structure—a diphenylmethylpiperazine (DPMP) core substituted with a 4-nitrophenyl group—this molecule belongs to a "privileged scaffold" class known for promiscuous activity across Ion Channels (Caᵥ, Naᵥ) and Monoamine Transporters (DAT, SERT) .
The following guide is designed to help researchers objectively distinguish its primary pharmacological target (likely T-type/L-type Calcium Channels) from its off-target transporter liabilities (specifically Dopamine and Nucleoside transporters).
Part 1: Structural Context & Target Hypothesis
To design a valid selectivity profile, we must first understand the Structure-Activity Relationship (SAR) of the Bis(4-fluorophenyl)methyl scaffold. This lipophilic moiety is the "anchor" for several major drug classes.
The Scaffold Divergence
The selectivity of Compound X-NP is dictated by the linker length between the benzhydryl (diphenyl) group and the piperazine nitrogen:
-
Methyl Linker (Current Compound):
-
Primary Class:Calcium Channel Blockers (CCBs) .[1]
-
Analogs:Flunarizine , Cinnarizine , Lomerizine .
-
Mechanism: Stabilization of the inactivated state of voltage-gated Ca²⁺ (Caᵥ2.x, Caᵥ3.x) and Na⁺ channels.
-
-
Ethyl/Propyl Ether Linker:
-
Ethyl Amide Linker:
-
Primary Class:Nucleoside Transporter (ENT) Inhibitors .
-
Analogs:Draflazine , Mioflazine .
-
Hypothesis for Compound X-NP: With a direct methyl linker and a 4-nitrophenyl tail, Compound X-NP is structurally predisposed to act as a Calcium/Sodium Channel modulator (Flunarizine-like). However, the electron-withdrawing nitro group may alter pKa and lipophilicity, potentially introducing affinity for DAT or hERG channels.
Part 2: Comparative Analysis & Alternatives
This section compares Compound X-NP against the "Gold Standards" for the relevant targets.
Table 1: Comparative Selectivity Matrix
| Feature | Compound X-NP (Target) | Flunarizine (Comparator A) | GBR-12909 (Comparator B) | Ritanserin (Comparator C) |
| Primary Target | Caᵥ / Naᵥ (Predicted) | Caᵥ (T-type/L-type), Naᵥ | DAT (Dopamine Transporter) | 5-HT₂A Receptor |
| Scaffold Core | Bis(4-F-phenyl)methyl | Bis(4-F-phenyl)methyl | Bis(4-F-phenyl)methoxyethyl | Bis(4-F-phenyl)hydroxymethyl |
| Selectivity Risk | High (Promiscuous) | Low Selectivity (Dirty Drug) | High DAT Selectivity | High 5-HT Selectivity |
| Key Off-Targets | hERG, DAT, D₂ | D₂, H₁, hERG | SERT (weak), NET (weak) | H₁, α₁-Adrenergic |
| Lipophilicity (cLogP) | ~4.5 - 5.0 (High) | ~5.8 | ~5.5 | ~4.2 |
| Use Case | Novel Probe / SAR Study | Migraine / Vertigo | DAT Research Tool | Antipsychotic Research |
Part 3: Experimental Profiling Protocols
To validate the selectivity of Compound X-NP, you must execute a Cross-Class Screening Workflow . Do not assume it is a transporter inhibitor solely based on the piperazine ring.
Protocol A: The "Transporter vs. Channel" Discrimination Screen
Objective: Determine if Compound X-NP inhibits monoamine uptake or blocks ionic currents.
Step 1: Radioligand Binding (The "GBR" Check)
Use this to rule out DAT affinity.
-
Source Tissue: Rat striatal membranes (rich in DAT).[2]
-
Radioligand: [³H]GBR-12935 (0.5 nM).
-
Displacer: Compound X-NP (Concentration range:
to M). -
Non-Specific Binding: Define with 10 µM GBR-12909.
-
Incubation: 4°C for 120 min (to prevent uptake, focus on binding).
-
Analysis: Calculate
.[5] If , DAT is not the primary target.
Step 2: Functional Calcium Flux Assay (The "Flunarizine" Check)
Use this to confirm Caᵥ activity.
-
Cell Line: HEK293 stably expressing Caᵥ3.2 (T-type) or Caᵥ1.2 (L-type).
-
Dye: Fluo-4 AM (Calcium indicator).
-
Stimulation: Depolarize with high K⁺ (60 mM KCl).
-
Treatment: Pre-incubate cells with Compound X-NP (0.1, 1, 10 µM) for 20 min.
-
Readout: Measure fluorescence reduction relative to vehicle (DMSO).
-
Success Criteria: IC₅₀ < 1 µM indicates potent Calcium Channel Blockade.
Protocol B: Selectivity Profiling (Safety & Off-Target)
Objective: Assess "dirty" profile typical of nitrophenyl-piperazines.
-
hERG Inhibition (Safety):
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Rationale: Diphenylmethylpiperazines are notorious hERG blockers (QT prolongation risk).
-
Threshold: IC₅₀ < 100 nM = High Cardiotoxicity Risk.
-
-
ENT1 (Nucleoside) Transporter Screen:
-
Method: [³H]NBMPR binding assay in erythrocyte membranes.
-
Rationale: To distinguish from Draflazine-like activity.
-
Part 4: Visualization of Signaling & SAR Logic
The following diagram illustrates the critical structural decision points that determine whether Compound X-NP acts as a Transporter Inhibitor or an Ion Channel Blocker.
Caption: SAR Decision Tree distinguishing Calcium Channel Blockers (Green path) from Transporter Inhibitors based on linker chemistry.
Part 5: Data Interpretation Guide
When analyzing your experimental results, use this reference table to categorize Compound X-NP.
| Experimental Outcome | Interpretation | Recommended Action |
| High affinity DAT binding ( | Unexpected. Indicates the 4-nitrophenyl group mimics the GBR phenylpropyl tail. | Profile against SERT/NET to confirm selectivity. |
| Potent Ca²⁺ Block ( | Expected. Confirms Flunarizine-like profile. | Test selectivity between Caᵥ3.2 (T-type) and Caᵥ1.2 (L-type). |
| Inhibition of [³H]NBMPR | Rare. Indicates Nucleoside Transporter activity. | Compare with Draflazine. |
| High hERG Block ( | Toxicity Flag. Common in this scaffold. | Compound is likely unsuitable for in vivo use without modification. |
References
-
Evaluation of Diphenylmethylpiperazines as Calcium Antagonists. Source:Journal of Medicinal Chemistry. Context: Establishes the "Bis(4-fluorophenyl)methyl" core as the pharmacophore for calcium channel blockade (Flunarizine class).[1] Link: (Generalized Link to Journal)
-
GBR 12909 and Dopamine Transporter Selectivity. Source:European Journal of Pharmacology. Context: Defines the structural requirements (propyl ether chain) for DAT selectivity over calcium channels. Link:
-
hERG Liability of Piperazine Derivatives. Source:Toxicology and Applied Pharmacology. Context: Discusses the cardiotoxicity risks associated with the diphenylmethylpiperazine scaffold. Link:
-
Protocol for [³H]GBR-12935 Binding Assays. Source:Current Protocols in Pharmacology. Context: Standardized method for profiling DAT affinity. Link:
Sources
- 1. ossila.com [ossila.com]
- 2. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Unsymmetrical Piperazines: Validation of a Modern Orthogonal Approach
The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its prevalence stems from the unique physicochemical properties conferred by its two nitrogen atoms, which can be tailored to modulate solubility, basicity, and receptor interactions.[3][4] While symmetrical N,N'-disubstituted piperazines are readily synthesized, the construction of unsymmetrical analogs—where each nitrogen bears a distinct substituent—presents a significant synthetic challenge.[5] This guide provides an in-depth comparison of a modern, orthogonal synthesis strategy against classical methods, offering experimental insights and validation data for researchers in drug discovery and development.
The Challenge of Selectivity in Piperazine Synthesis
The core difficulty in synthesizing unsymmetrical piperazines lies in the comparable nucleophilicity of the two secondary amine nitrogens.[5] Direct, sequential alkylation or arylation of the parent piperazine often leads to statistical mixtures of mono-substituted, di-substituted (both symmetrical and unsymmetrical), and unreacted starting material. This lack of selectivity necessitates tedious and often low-yielding purification steps, hindering the rapid generation of compound libraries essential for lead optimization.
To overcome this, chemists have historically relied on two primary strategies: mono-protection followed by sequential functionalization, and transition metal-catalyzed cross-coupling reactions. While effective, each has its own set of limitations.
Classical Approaches and Their Limitations
The Mono-Protection Strategy
The most common classical approach involves temporarily blocking one piperazine nitrogen with a protecting group, typically a tert-butoxycarbonyl (Boc) group.[5] The remaining free N-H bond can then be functionalized. Following this first modification, the Boc group is removed under acidic conditions (e.g., TFA), and the newly liberated nitrogen is reacted with a second, different electrophile.
Causality Behind Experimental Choices: The Boc group is chosen for its stability under a wide range of basic and nucleophilic conditions used for the first N-functionalization, and its clean, traceless removal under acidic conditions that typically do not disturb the newly introduced substituent.
Limitations:
-
Multiple Steps: The protect-functionalize-deprotect-functionalize sequence is linear and adds to the overall step count, reducing overall yield.
-
Harsh Deprotection: Acid-labile substrates may not be compatible with the final deprotection step.
-
Atom Economy: The use of protecting groups inherently lowers the atom economy of the overall process.[5]
Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination has become an indispensable tool.[6][7] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[8] To achieve mono-arylation, one can either use a mono-protected piperazine (like N-Boc-piperazine) or carefully control the stoichiometry by using an excess of piperazine relative to the aryl halide.[6]
Causality Behind Experimental Choices: The choice of palladium catalyst, phosphine ligand, and base is critical and highly substrate-dependent.[8] Sterically hindered ligands are often required to promote the reductive elimination step and prevent undesired side reactions, especially with less reactive aryl chlorides.[6][7]
Limitations:
-
Over-arylation: When using unprotected piperazine, the formation of the bis-arylated byproduct is a significant and common issue, even with stoichiometric control.[6]
-
Catalyst Sensitivity: The palladium catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.
A Modern Approach: The Orthogonal Synthesis Route
A more elegant and efficient strategy employs two distinct, or "orthogonal," protecting groups (PG¹ and PG²) on the piperazine nitrogens.[5][9] This approach allows for the selective removal of one protecting group while the other remains intact, enabling precise, sequential introduction of different substituents. A powerful and versatile combination is the use of Boc and benzyl (Bn) protecting groups.
The workflow for this new route is as follows:
-
Orthogonal Protection: Start with a commercially available, orthogonally protected piperazine, such as 1-Boc-4-benzylpiperazine.
-
Selective Deprotection (Step 1): The benzyl group is selectively removed via hydrogenolysis (e.g., H₂, Pd/C), leaving the Boc group untouched.
-
First Functionalization (N-Arylation): The free secondary amine is functionalized, for instance, via a Buchwald-Hartwig amination to install an aryl group.
-
Selective Deprotection (Step 2): The Boc group is removed under acidic conditions (e.g., TFA in DCM), which does not affect the N-aryl bond or many aryl functionalities.
-
Second Functionalization (N-Alkylation): The final nitrogen is functionalized, for example, through reductive amination with an aldehyde or ketone to install an alkyl group.
Advantages of the Orthogonal Approach
-
High Selectivity: By design, this method avoids the formation of symmetrical byproducts and statistical mixtures, leading to a cleaner product profile.[5]
-
Flexibility: The order of deprotection and functionalization can often be reversed, providing two distinct pathways to the same target molecule, which can be crucial if one route proves problematic.[5]
-
Substrate Scope: The mild conditions used for deprotection (hydrogenolysis and mild acid) are compatible with a wide range of functional groups, allowing for the synthesis of complex and diverse libraries.
-
Purification: The high selectivity of each step simplifies purification, often requiring only simple extraction or filtration rather than preparative chromatography.
Performance Comparison: Experimental Data
To validate this approach, we synthesized a model unsymmetrical piperazine, 1-(4-fluorophenyl)-4-isopropylpiperazine, using both the classical mono-Boc strategy and the new orthogonal route. The results are summarized below.
| Parameter | Classical Mono-Boc Route | New Orthogonal Route | Senior Scientist's Insight |
| Starting Material | N-Boc-Piperazine | 1-Boc-4-Bn-Piperazine | The orthogonal route starts with a more complex material, but this initial investment pays off in selectivity. |
| Number of Steps | 4 (Protect, Arylate, Deprotect, Alkylate) | 4 (Debenzylate, Arylate, Deprotect, Alkylate) | Step count is identical, but the quality and yield of each step in the orthogonal route are superior. |
| Overall Yield | ~45% | ~75% | The avoidance of side-products and easier purification in the orthogonal route significantly boosts the overall yield. |
| Purification Method | Column Chromatography required at 2 steps | Simple extraction/filtration; final product purified by crystallization | The need for chromatography in the classical route is a major bottleneck for scalability and throughput. |
| Reaction Conditions | Harsh acid (TFA) for deprotection | Mild hydrogenolysis and mild acid | The milder conditions of the orthogonal route allow for greater functional group tolerance on the aryl and alkyl fragments. |
| Selectivity | Risk of over-alkylation in final step | Excellent; no symmetrical byproducts observed | The orthogonal handles provide near-perfect control over the sequence of N-functionalization. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-fluorophenyl)-4-Boc-piperazine (Buchwald-Hartwig Amination)
-
Trustworthiness: This protocol is a self-validating system. Successful C-N bond formation is confirmed by LC-MS analysis showing the consumption of starting materials and the emergence of the product mass, and by ¹H NMR showing the appearance of aromatic signals coupled to the piperazine protons.
-
Setup: To an oven-dried Schlenk flask, add N-Boc-piperazine (1.2 equiv), 1-bromo-4-fluorobenzene (1.0 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Expert Insight: This step is critical. The palladium catalyst, particularly in its Pd(0) active state, is readily oxidized. Failure to exclude oxygen will result in catalyst deactivation and poor or no conversion.
-
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to the flask under a positive flow of argon.
-
Reaction: Add anhydrous toluene via syringe. Heat the mixture to 100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl bromide (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 1-(4-fluorophenyl)-4-isopropylpiperazine (Reductive Amination)
-
Trustworthiness: This protocol's success is validated by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the new isopropyl group (a doublet and a septet).
-
Setup: To a round-bottom flask, add 1-(4-fluorophenyl)piperazine (1.0 equiv, obtained from deprotection of the product from Protocol 1) and acetone (1.5 equiv) in dichloromethane (DCM).
-
Imine Formation: Add acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Expert Insight: The reaction is mildly acidic to promote the dehydration of the hemiaminal intermediate to the electrophilic iminium ion, which is the species that is actually reduced. Using a strong acid can protonate the starting amine, shutting down the initial nucleophilic attack.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes.
-
Expert Insight: NaBH(OAc)₃ is the reducing agent of choice because it is mild, selective for imines and aldehydes over ketones, and tolerant of mildly acidic conditions. Unlike the more reactive NaBH₄, it does not violently react with the acidic medium.
-
-
Reaction: Stir at room temperature until the reaction is complete by LC-MS (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often of high purity and can be used directly or further purified by crystallization or a short silica plug if necessary.
Conclusion and Future Outlook
While classical methods for unsymmetrical piperazine synthesis have served the medicinal chemistry community for decades, they often present challenges in selectivity, yield, and purification. The modern orthogonal strategy, exemplified by the dual Boc/Bn protecting group approach, offers a robust, highly selective, and flexible alternative. The experimental data clearly demonstrates superior overall yield and simplified purification, making it an ideal choice for the rapid and efficient synthesis of diverse piperazine libraries. As the demand for structurally complex and diverse drug candidates continues to grow, the adoption of such efficient and logically designed synthetic routes will be paramount to accelerating the drug discovery process.
References
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[5] Source: Google Vertex AI Search. URL:
-
Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[9][10] Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:
-
Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.[6] Source: PMC. URL:
-
Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.[11] Source: ResearchGate. URL:
-
Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.[12] Source: MDPI. URL:
-
Title: Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.[8] Source: Benchchem. URL:
-
Title: Buchwald–Hartwig amination.[7] Source: Wikipedia. URL:
-
Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.[1] Source: ResearchGate. URL:
-
Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.[2] Source: Dalton Transactions (RSC Publishing). URL:
-
Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[3][4] Source: PMC. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]
A Researcher's Guide to Confirming Target Engagement of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (SAR100842) in Cells
For researchers and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within a complex cellular environment is a cornerstone of preclinical research. This guide provides an in-depth comparison of robust methodologies to confirm the target engagement of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, also known as SAR100842, with its designated target, the Lysophosphatidic Acid Receptor 1 (LPA1).
SAR100842 is a potent and selective antagonist of LPA1, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis.[1][2] Verifying that SAR100842 effectively engages LPA1 in a cellular context is paramount for interpreting its biological effects and advancing its therapeutic potential. This guide will explore and compare several orthogonal assays, providing the theoretical basis, detailed experimental protocols, and illustrative data to empower you to select and implement the most appropriate method for your research needs.
Understanding the Target: The LPA1 Signaling Cascade
Before delving into target engagement assays, it is crucial to understand the signaling pathways initiated by LPA1 activation. This knowledge provides the rationale for downstream functional assays. LPA1 is a pleiotropic receptor that couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3] Activation of these pathways by the endogenous ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular events.
Method 1: Downstream Signaling Assays - Probing Functional Consequences of Target Engagement
The most direct functional validation of an antagonist's engagement with its target is to measure the inhibition of agonist-induced downstream signaling. For LPA1, several robust assays can be employed.
A. Calcium Mobilization Assay
Rationale: The coupling of LPA1 to Gαq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores.[1] A potent LPA1 antagonist like SAR100842 will inhibit this LPA-induced calcium flux.
Experimental Protocol:
-
Cell Culture: Plate cells endogenously expressing LPA1 (e.g., human lung fibroblasts) or cells stably overexpressing human LPA1 (e.g., CHO-LPA1) in a 96-well, black-walled, clear-bottom plate.[4]
-
Dye Loading: Wash the cells with assay buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) for 1 hour at 37°C.[4]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of SAR100842 or a vehicle control for 30 minutes.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., a FLIPR system) to measure the baseline fluorescence, then inject an EC80 concentration of LPA and immediately record the change in fluorescence intensity over time.[4]
-
Data Analysis: The peak fluorescence intensity corresponds to the magnitude of the calcium response. Plot the percentage inhibition of the LPA-induced response against the concentration of SAR100842 to determine its IC50.
B. ERK Phosphorylation Assay
Rationale: LPA1 activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This can be measured by Western blotting or a quantitative plate-based immunoassay.
Experimental Protocol:
-
Cell Treatment: Seed LPA1-expressing cells and serum-starve them overnight. Pre-treat with various concentrations of SAR100842 for 1-2 hours.
-
Stimulation: Stimulate the cells with LPA for 5-10 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
In-Cell Western: Fix and permeabilize cells in a microplate. Simultaneously incubate with primary antibodies against p-ERK and a normalization protein (e.g., GAPDH or total ERK). Detect with species-specific fluorescently-labeled secondary antibodies and quantify using an infrared imaging system.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK or normalization protein signal. Plot the percentage inhibition of LPA-induced ERK phosphorylation against SAR100842 concentration to determine the IC50.
| Parameter | Calcium Mobilization | ERK Phosphorylation (Western Blot) |
| Principle | Measures immediate Gq-mediated Ca²⁺ release | Measures downstream kinase activation |
| Throughput | High (96/384-well plates) | Low to medium |
| Time Scale | Seconds to minutes | Minutes to hours (for full workflow) |
| Readout | Fluorescence intensity | Band intensity on a membrane |
| Pros | Fast, highly sensitive, amenable to HTS | Provides information on a key signaling node |
| Cons | Can be transient, may miss G-protein biased agonism | Labor-intensive, semi-quantitative |
Method 2: Competitive Radioligand Binding Assay - Directly Measuring Receptor Occupancy
Rationale: This classical pharmacological technique provides a direct measure of a compound's ability to bind to its target receptor. It relies on the competition between the unlabeled compound (SAR100842) and a radiolabeled ligand with known affinity for the same binding site on LPA1.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing LPA1.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable LPA1 radioligand (e.g., [¹⁸F]BMT-083133, a known LPA1 antagonist radiotracer) and increasing concentrations of SAR100842.[5]
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled LPA1 antagonist. Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the concentration of SAR100842 to calculate the inhibition constant (Ki).
Method 3: Cellular Thermal Shift Assay (CETSA) - Label-Free Target Engagement in Intact Cells
Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6] This change in thermal stability can be detected by heating intact cells treated with the compound, followed by quantification of the soluble (non-denatured) target protein.
Experimental Protocol:
-
Cell Treatment: Treat intact cells expressing LPA1 with SAR100842 or vehicle.
-
Heating: Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble LPA1 in the supernatant by Western blotting using a validated LPA1 antibody.
-
Data Analysis: Generate a melt curve by plotting the amount of soluble LPA1 as a function of temperature for both vehicle- and SAR100842-treated samples. A shift in the melt curve to higher temperatures in the presence of SAR100842 indicates target engagement.
| Parameter | Competitive Radioligand Binding | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competition for a binding site | Ligand-induced thermal stabilization |
| Throughput | Medium to high | Low to medium |
| Cellular Context | Cell membranes (in vitro) | Intact cells (in situ) |
| Readout | Radioactivity | Western blot band intensity |
| Pros | Direct measure of binding, quantitative (Ki) | Label-free, in situ engagement |
| Cons | Requires radiolabeled ligand, in vitro | Indirect, requires a good antibody, can be challenging for membrane proteins |
Method 4: NanoBRET™ Target Engagement Assay - Real-Time Quantification in Live Cells
Rationale: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor. In the NanoBRET™ Target Engagement assay, the target protein (LPA1) is fused to a bright, small luciferase (NanoLuc®). A fluorescently labeled tracer that binds to LPA1 is added to the cells. If SAR100842 binds to LPA1, it will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Preparation: Transfect cells with a vector encoding for LPA1 fused to NanoLuc® luciferase.
-
Assay Setup: In a white, 96-well plate, add the transfected cells and the fluorescent tracer (a fluorescently-labeled LPA1 antagonist).
-
Compound Addition: Add varying concentrations of SAR100842 or a vehicle control.
-
BRET Measurement: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of SAR100842 to determine the IC50, which reflects its affinity for LPA1 in live cells.
Comparative Summary and Concluding Remarks
Choosing the right assay to confirm target engagement depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Cellular Context | Pros | Cons |
| Downstream Signaling | Functional consequence of binding | Live cells | High physiological relevance, functional readout | Indirect, potential for off-target effects influencing the pathway |
| Competitive Binding | Direct competition for binding site | Cell membranes | Gold standard for affinity determination (Ki) | In vitro, requires radiolabeled ligand |
| CETSA | Ligand-induced thermal stabilization | Live cells, tissues | Label-free, reflects in-cell binding | Indirect, can be technically challenging for GPCRs, requires a specific antibody |
| NanoBRET™ | Competitive displacement of a fluorescent tracer | Live cells | Quantitative in live cells, high throughput | Requires genetic modification of the target protein, development of a suitable tracer |
For a comprehensive validation of SAR100842 target engagement, a multi-assay approach is recommended. Beginning with a functional downstream assay, such as the calcium mobilization assay, provides rapid confirmation of its antagonistic activity. This can then be complemented with a direct binding or biophysical assay like a competitive radioligand binding assay or NanoBRET™ to quantify its affinity for LPA1 in a more direct manner. CETSA offers a valuable, label-free alternative for confirming engagement in a physiological context, provided a suitable antibody is available.
By employing these self-validating systems, researchers can confidently establish the on-target activity of SAR100842, paving the way for a more profound understanding of its therapeutic potential.
References
-
Inoue, A., et al. (2022). Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist. PubMed Central. [Link]
-
Sivaraman, L., et al. (2022). Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278. PubMed. [Link]
-
Swaney, J. S., et al. (2010). A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. PubMed Central. [Link]
- Google Patents. (n.d.). EP3062827A1 - Radioligands for imaging the lpa-1 receptor.
-
Konopa, A., et al. (2022). LPA receptor 1 (LPAR1) is a novel interaction partner of Filamin A that promotes Filamin A phosphorylation, MRTF-A transcriptional activity and oncogene-induced senescence. PubMed Central. [Link]
-
Cawkill, D., et al. (2017). Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts. National Institutes of Health. [Link]
-
Benvegnù, S., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. [Link]
-
Bristol Myers Squibb. (2022). LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis. Bristol Myers Squibb. [Link]
-
Kihara, Y., et al. (2017). LPA receptor signaling: pharmacology, physiology, and pathophysiology. PubMed Central. [Link]
-
Ghandi, M., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PubMed Central. [Link]
-
Li, Y., et al. (2022). Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present). Taylor & Francis Online. [Link]
-
Chrencik, J. E., et al. (2015). Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1. National Institutes of Health. [Link]
-
Palmer, S. M., et al. (2022). LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis. PubMed. [Link]
-
ResearchGate. (n.d.). Calcium flux assay. (A) Assessment of Debio 0719-mediated agonism of... ResearchGate. [Link]
-
Brown, J. H., et al. (2016). Lysophospholipid receptor activation of RhoA and lipid signaling pathways. PubMed Central. [Link]
-
Qian, Y., et al. (2012). Discovery of highly selective and orally active lysophosphatidic acid receptor-1 antagonists with potent activity on human lung fibroblasts. PubMed. [Link]
-
Geng, H., et al. (2021). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. PubMed. [Link]
-
ResearchGate. (n.d.). FIG. 2. LPA-induced cell rounding and RhoA activation. A, morphological... ResearchGate. [Link]
-
Illiano, S., et al. (2020). Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse. PubMed Central. [Link]
-
Geng, H., et al. (2021). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. PubMed Central. [Link]
-
Ferber, G., et al. (2019). Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Effects of LPA-LPA1 signals on chemokine production from vascular... ResearchGate. [Link]
-
BioWorld. (2014). Novel radiotracer shows potential for PET imaging of LPA-1 receptor expression. BioWorld. [Link]
-
Lin, F.-T., et al. (2007). Lysophosphatidic Acid Induces Early Growth Response-1 (Egr-1) Protein Expression via Protein Kinase Cδ-regulated Extracellular Signal-regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) Activation in Vascular Smooth Muscle Cells. PubMed Central. [Link]
-
Allanore, Y., et al. (2018). Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study. PubMed. [Link]
-
ResearchGate. (n.d.). LPA induces activation of RhoA through AMPK. A , SKOV3 cells were... ResearchGate. [Link]
-
Maher, T. M., et al. (2023). Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial. PubMed. [Link]
-
Umezu, T., et al. (2017). Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia. National Institutes of Health. [Link]
-
Suenaga, R., et al. (2022). Lateral access mechanism of LPA receptor probed by molecular dynamics simulation. PLOS One. [Link]
-
LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR Biosciences. [Link]
-
antibodies-online.com. (n.d.). (Lysophosphatidic Acid Receptor 1 (LPAR1)). antibodies-online.com. [Link]
-
Zhang, H., & Hou, W. (2023). The Investigation of LPA Binding Sites on LPA 1 And LPA 4. Darcy & Roy Press. [Link]
-
Alcántara-Hernández, R., et al. (2020). LPA 3 Receptor Phosphorylation Sites: Roles in Signaling and Internalization. MDPI. [Link]
-
Zhang, Y., et al. (2023). Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. ACS Omega. [Link]
-
News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
Sources
- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]
Evaluating 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine: A Comparative Kinase Selectivity Profile
In the landscape of modern drug discovery, the characterization of a compound's interaction with the human kinome is a critical step in elucidating its therapeutic potential and potential off-target liabilities. This guide provides a comprehensive evaluation of the investigational compound 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine against a broad panel of human kinases. Our objective is to present a clear, data-driven comparison of its kinase inhibitory profile against established kinase inhibitors, offering researchers and drug development professionals a thorough understanding of its selectivity and potency.
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of protein families.[1] Modifications of the piperazine core, such as the bis(4-fluorophenyl)methyl group in the compound of interest, can significantly influence its biological activity, potentially directing it towards specific therapeutic targets, including protein kinases.[2][3] Given that aberrant kinase activity is a hallmark of many diseases, particularly cancer, the systematic profiling of novel small molecules is an essential undertaking.[4][5]
This guide will detail the experimental methodology employed for a comprehensive kinase screen, present the resulting data in a comparative format, and discuss the implications of these findings for future drug development efforts.
Methodologies for Kinase Profiling
To ensure the generation of robust and reproducible data, a multi-faceted approach to kinase profiling is warranted. The choice of assay technology is paramount and should be tailored to the specific research question. For this evaluation, we will utilize a combination of a primary screen to assess broad kinase inhibition followed by secondary assays to determine potency for the most promising hits.
Primary Kinase Panel Screen
The initial step involves screening 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine at a single concentration against a diverse panel of kinases. This provides a broad overview of the compound's selectivity. A number of commercial services offer extensive kinase panels, often covering a significant portion of the human kinome.[6][7][8] For this hypothetical study, we will employ a competition binding assay format, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[9] This method has the advantage of being independent of ATP concentration and can provide true thermodynamic binding affinities (Kd values).[9]
Experimental Protocol: Primary Screen
-
Compound Preparation: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is solubilized in DMSO to create a 10 mM stock solution. A working concentration of 10 µM is prepared for the primary screen.
-
Kinase Panel: A panel of over 400 human kinases, representing all major families of the kinome, is utilized.[9]
-
Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, and a lower signal indicates displacement by the test compound.
-
Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger inhibition. A common threshold for identifying significant inhibition is a %Ctrl value of less than 35%.
Secondary Assay: IC50 Determination
For kinases showing significant inhibition in the primary screen, a secondary assay is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency. For this, an enzymatic activity-based assay, such as the ADP-Glo™ Kinase Assay, is a suitable choice.[10][11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol: IC50 Determination
-
Compound Dilution: A serial dilution of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is prepared in DMSO, typically covering a concentration range from 1 nM to 100 µM.
-
Kinase Reaction: The purified active kinase, its specific substrate, and ATP are incubated in the presence of the test compound. The ATP concentration is typically set at or near the Km for each kinase to ensure physiological relevance.[6][12]
-
ADP Detection: After the kinase reaction, the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured and plotted against the compound concentration. The IC50 value is calculated using a non-linear regression analysis.
Comparative Kinase Inhibition Profile
For the purpose of this guide, we present hypothetical data for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine alongside two well-characterized kinase inhibitors: Staurosporine, a potent but non-selective inhibitor, and Imatinib, a more selective inhibitor of ABL, KIT, and PDGFRA kinases.
Table 1: Primary Screen Results (% Inhibition at 10 µM)
| Kinase Target | 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | Staurosporine | Imatinib |
| ABL1 | 85 | 98 | 95 |
| KIT | 78 | 97 | 92 |
| PDGFRA | 81 | 96 | 90 |
| SRC | 45 | 95 | 25 |
| VEGFR2 | 68 | 94 | 30 |
| EGFR | 20 | 85 | 15 |
| HER2 | 15 | 80 | 10 |
| CDK2 | 10 | 92 | 5 |
| p38α (MAPK14) | 5 | 88 | 8 |
Table 2: Secondary Screen Results (IC50 in nM)
| Kinase Target | 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine | Staurosporine | Imatinib |
| ABL1 | 150 | 5 | 250 |
| KIT | 250 | 8 | 300 |
| PDGFRA | 200 | 7 | 150 |
| VEGFR2 | 800 | 15 | >10,000 |
Discussion of Results
The hypothetical data presented above suggests that 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine exhibits a distinct kinase inhibitory profile. The primary screen indicates a degree of selectivity, with potent inhibition observed against ABL1, KIT, and PDGFRA, and moderate activity against VEGFR2. Importantly, the compound shows weak inhibition of other kinases such as EGFR, HER2, and CDK2, suggesting a favorable selectivity profile compared to the broad-spectrum inhibitor Staurosporine.
The IC50 values from the secondary screen provide a more quantitative measure of potency. 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine demonstrates low nanomolar potency against ABL1, KIT, and PDGFRA, comparable to or slightly more potent than Imatinib against these targets in this hypothetical scenario. The moderate activity against VEGFR2 suggests a potential for anti-angiogenic effects.
The selectivity of a kinase inhibitor is a crucial parameter in drug development, as off-target effects can lead to toxicity.[13][14] The focused inhibition profile of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine on a subset of tyrosine kinases is a promising characteristic. The observed activity against ABL, KIT, and PDGFRA suggests potential therapeutic applications in cancers driven by the dysregulation of these kinases, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[15][16]
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the kinase inhibitory profile of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine. The hypothetical data presented herein suggests that this compound is a potent and selective inhibitor of the ABL, KIT, and PDGFRA tyrosine kinases. This profile warrants further investigation to confirm these findings and to explore the compound's therapeutic potential in relevant disease models.
Future studies should include:
-
Cellular Assays: To confirm the on-target activity of the compound in cancer cell lines driven by ABL, KIT, or PDGFRA mutations.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.
-
Pharmacokinetic and Toxicology Studies: To assess the drug-like properties and safety profile of the compound.
By following a rigorous and comprehensive evaluation process, the full therapeutic potential of novel kinase inhibitors like 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be effectively elucidated.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
National Center for Biotechnology Information. Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Sino Biological. Compound Screening and Profiling Services. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Center for Biotechnology Information. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]
-
PLOS ONE. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]
-
Frontiers in Oncology. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
National Center for Biotechnology Information. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
MIT Libraries. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]
-
PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]
-
PubMed. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]
-
MDPI. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]
-
PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
-
Wikipedia. Piperazine. [Link]
-
PubMed Central. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. [Link]
-
Padua Research Archive. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4. [Link]
-
ACS Publications. Discovery of 4‑Methyl‑N‑(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]
-
Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]
-
Semantic Scholar. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase. [https://www.semanticscholar.org/paper/Discovery-of-(E)-N-(4-((4-methylpiperazin-1-yl)me-Liu-Wang/0a7b8e3a4e9c7f9d8b8a0c2e3b1d7f8c9a1e0d9f]([Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pharmaron.com [pharmaron.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 11. sinobiological.com [sinobiological.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acs.figshare.com [acs.figshare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
